Lauryl Oleate
描述
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
属性
IUPAC Name |
dodecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCWUWUWIWSGI-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36078-10-1, 68412-06-6 | |
| Record name | Lauryl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36078-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036078101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, C12-15-alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC332562 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Octadecenoic acid (Z)-, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XXV8Q13PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Lauryl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, the ester formed from lauryl alcohol (1-dodecanol) and oleic acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and biotechnology sectors.[1][2] Its chemical formula is C₃₀H₅₈O₂ and it has a molecular weight of approximately 450.78 g/mol .[1][3][4] Characterized as a colorless to slightly yellow liquid, this compound is valued for its emollient, emulsifying, and skin-conditioning properties.
In the realm of drug development, its amphiphilic nature makes it an effective solubilizing agent for poorly water-soluble drugs, thereby enhancing their bioavailability. It also serves as a carrier in nanoparticle-based drug delivery systems and as a percutaneous absorption enhancer for topical formulations. This guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.
Synthesis Methodologies
The synthesis of this compound is primarily achieved through the direct esterification of lauryl alcohol and oleic acid. This reaction can be facilitated using either chemical catalysts, typically acids, or biocatalysts in the form of enzymes.
Chemical Synthesis: Acid-Catalyzed Esterification
Conventional acid-catalyzed esterification is a robust and established method for producing this compound. The reaction involves heating lauryl alcohol and oleic acid in the presence of an acid catalyst. The mechanism proceeds through the protonation of the oleic acid's carbonyl group, which increases its electrophilicity. This is followed by a nucleophilic attack from the lauryl alcohol, leading to the formation of a tetrahedral intermediate, which then eliminates a water molecule to yield the final ester product.
A variety of acid catalysts can be employed, including sulfuric acid, dry hydrogen-catalyzed resins, and acidic deep eutectic solvents (DES). The use of heterogeneous catalysts like resins is advantageous as they can be easily separated from the reaction mixture and potentially reused.
Biocatalytic Synthesis: Enzymatic Esterification
Enzymatic synthesis represents a "green chemistry" approach, utilizing lipases as biocatalysts under milder reaction conditions. This method reduces the formation of undesirable byproducts and lowers energy consumption. Immobilized lipases, particularly from Candida antarctica (often known by the trade name Novozym 435), are widely used due to their high activity and stability.
The reaction can be conducted in organic solvents or, more sustainably, in a solvent-free system. A key consideration in enzymatic esterification is the removal of the water byproduct, which can be achieved using molecular sieves or by applying a vacuum, to shift the reaction equilibrium towards product formation.
Experimental Protocols
The following sections provide detailed methodologies for both chemical and enzymatic synthesis routes.
Protocol 1: Chemical Synthesis with a Heterogeneous Acid Catalyst
This protocol is based on a method using a dry hydrogen-catalyzed resin, which achieves a high conversion rate.
Materials:
-
Oleic Acid
-
Lauryl Alcohol
-
Dry Hydrogen Catalyzed Resin (e.g., strong acid ion-exchange resin)
-
Nitrogen (N₂) gas supply
-
Reaction kettle/flask with heating, stirring, and condenser attachments
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Charge the esterification kettle with the dry hydrogen catalyzed resin. The amount should be between 1-10% based on the mass of the oleic acid.
-
Reactant Addition: Add oleic acid and lauryl alcohol to the kettle. A molar ratio of lauryl alcohol to oleic acid between 1:1 and 2:1 is recommended for optimal results.
-
Inert Atmosphere: Purge the reactor with N₂ gas to create an inert atmosphere, which prevents oxidation and color darkening of the product.
-
Esterification Reaction: Heat the mixture to a temperature between 140-180 °C with continuous stirring under a normal pressure N₂ atmosphere. Maintain these conditions for 2 to 6 hours.
-
Dealcoholization & Water Removal: After the reaction period, apply a vacuum (1-10 mmHg) to distill and remove unreacted lauryl alcohol and the water byproduct. Bubbling N₂ gas through the mixture can aid in stripping the remaining volatiles.
-
Product Isolation: Cool the reaction product to below 50 °C under N₂ protection.
-
Purification: Filter the cooled mixture to remove the resin catalyst. The resulting filtrate is the this compound product. This method can achieve an oleic acid conversion rate of over 98%.
Protocol 2: Enzymatic Synthesis in a Solvent-Free System
This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound without the use of organic solvents.
Materials:
-
Oleic Acid
-
Lauryl Alcohol
-
Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym® 435)
-
Molecular Sieves (3Å or 4Å), optional
-
Glass reactor with magnetic stirrer and temperature control
-
Filtration apparatus
-
Alkaline solution (e.g., dilute NaOH or NaHCO₃) for washing
Procedure:
-
Substrate Preparation: In a glass reactor, combine oleic acid and lauryl alcohol. A molar ratio of 2:1 (lauryl alcohol to oleic acid) is often optimal. Gently heat the mixture to melt the substrates if necessary.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The typical enzyme loading is 5-10% (w/w) of the total substrate mass.
-
Water Removal (Optional but Recommended): To drive the reaction equilibrium towards the product, add molecular sieves (approx. 1% w/w) to adsorb the water produced during esterification.
-
Reaction Incubation: Incubate the mixture at a controlled temperature, typically between 40-60 °C, with constant stirring. Reaction times can vary significantly, from minutes to several hours, depending on the specific conditions.
-
Enzyme Recovery: Upon completion, separate the immobilized enzyme from the mixture by filtration. The enzyme can be washed with a non-polar solvent and dried for reuse in subsequent batches.
-
Product Purification: The filtrate contains the crude this compound. To remove any residual unreacted oleic acid, wash the product with a dilute alkaline solution, followed by several washes with distilled water until the aqueous phase is neutral.
-
Drying: Dry the final product, for instance, over anhydrous magnesium sulfate or by using a rotary evaporator to remove residual water.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes from various synthesis methods reported in the literature.
Table 1: Chemical Synthesis of this compound
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Catalyst Conc. | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dry Hydrogen Catalyzed Resin | 1:1 to 5:1 | 130-200 | 1-10 | 1-10% (of oleic acid mass) | >98% Conversion | |
| Acidic Deep Eutectic Solvent | 1:1.3 | 70 | 3 | 5% (w/w) | 96.4-99.1% Conversion |
| NaHSO₄ | 1:1 | 130 | 8 | 9.9% (w/w of oleic acid) | 96.8% Yield | |
Table 2: Enzymatic Synthesis of this compound and Analogous Wax Esters
| Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time | Enzyme Conc. (% w/w) | System | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Novozym 435 | 1:1 | 51 | 75 min | 7% | Solvent-Free (Oleyl Oleate) | ~97% (Predicted) | |
| Novozym 435 | 2:1 | 40-50 | 5 min | 4.4-8.9% | Solvent (Oleyl Oleate) | >95% | |
| Novozym 435 | 2:1 | 40 | 10 min | 8.9% | Solvent (Lauryl Palmitate) | >90% | |
| Fermase CALB™ 10000 | 2:1 | 45 | 25 min | 1.8% | Solvent-Free (Decyl Oleate) | 97.1% |
| Novozym 435 | 1:1 | 40-60 | 4-24 h | 5-10% | Solvent or Solvent-Free | Varies | |
Visualizations: Reaction Pathway and Workflows
General Mechanism for Acid-Catalyzed Esterification
The diagram below illustrates the key steps in the acid-catalyzed esterification of oleic acid with lauryl alcohol.
References
Physicochemical characteristics of dodecyl oleate
An In-depth Technical Guide to the Physicochemical Characteristics of Dodecyl Oleate
Introduction
Dodecyl oleate (CAS Registry Number: 3687-45-4), the ester of dodecyl alcohol and oleic acid, is a versatile oleochemical with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its unique physicochemical properties, such as its liquid nature at room temperature, low viscosity, and excellent solubility characteristics, make it a valuable component in various formulations. In the pharmaceutical industry, it is particularly noted for its role as an excipient in topical and transdermal drug delivery systems, where it functions as an emollient, solvent, and penetration enhancer. This guide provides a comprehensive overview of the core physicochemical characteristics of dodecyl oleate, detailed experimental protocols for their determination, and insights into its mechanism of action in drug delivery.
Physicochemical Properties
The functional performance of dodecyl oleate is intrinsically linked to its physicochemical properties. These properties are summarized below, with quantitative data presented in tabular format for clarity.
General and Physical Properties
Dodecyl oleate is a clear, colorless to slightly yellowish oily liquid. Its fundamental properties are detailed in Table 1.
Table 1: General and Physical Properties of Dodecyl Oleate
| Property | Value |
| Molecular Formula | C30H58O2 |
| Molecular Weight | 450.78 g/mol |
| Physical State | Liquid at room temperature |
| Density | 0.86 g/cm³ (at 20 °C) |
| Refractive Index | 1.455 - 1.457 (at 20 °C) |
| Viscosity | Approximately 23 mPa·s (at 20 °C) |
| Boiling Point | > 250 °C |
| Melting Point | 1 °C |
| Solubility | Soluble in ethanol, ether, and other organic solvents; Insoluble in water |
Chemical Properties
The chemical properties of dodecyl oleate are important for determining its stability and compatibility in formulations. Key chemical identifiers are presented in Table 2.
Table 2: Chemical Properties and Quality Parameters of Dodecyl Oleate
| Property | Value |
| Acid Value | < 1.0 mg KOH/g |
| Saponification Value | 120 - 135 mg KOH/g |
| Iodine Value | 65 - 75 g I₂/100g |
| Hydroxyl Value | < 5.0 mg KOH/g |
Synthesis and Characterization Workflow
Dodecyl oleate is typically synthesized via the esterification of oleic acid with dodecanol. The process can be catalyzed chemically or enzymatically. A general workflow for its synthesis and subsequent characterization is outlined below.
Caption: Workflow for the synthesis and characterization of dodecyl oleate.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of dodecyl oleate.
Determination of Density
The density of dodecyl oleate can be determined using a pycnometer or a digital density meter.
-
Protocol (Pycnometer Method):
-
The empty pycnometer is cleaned, dried, and weighed (W1).
-
The pycnometer is filled with distilled water and placed in a thermostat at 20 °C. The weight is recorded (W2).
-
The pycnometer is emptied, dried, and filled with the dodecyl oleate sample.
-
It is again placed in the thermostat at 20 °C, and the weight is recorded (W3).
-
The density (ρ) is calculated using the formula: ρ_sample = [(W3 - W1) / (W2 - W1)] * ρ_water.
-
Determination of Viscosity
A rotational viscometer (e.g., Brookfield type) is commonly used to measure the dynamic viscosity.
-
Protocol:
-
The viscometer is calibrated according to the manufacturer's instructions.
-
The dodecyl oleate sample is placed in the sample holder, ensuring it is free of air bubbles.
-
The sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).
-
A suitable spindle is selected and immersed into the sample to the marked level.
-
The spindle is rotated at a constant speed, and the torque reading is recorded once it stabilizes.
-
The viscosity in mPa·s is calculated from the torque reading using the instrument's calibration constants.
-
Determination of Acid Value
The acid value represents the amount of free fatty acids present and is determined by titration.
-
Protocol:
-
A known weight of the dodecyl oleate sample is dissolved in a neutralized solvent mixture (e.g., ethanol/ether).
-
A few drops of phenolphthalein indicator are added.
-
The solution is titrated with a standardized potassium hydroxide (KOH) solution until a persistent pink color is observed.
-
The acid value is calculated in mg KOH/g of the sample.
-
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded to identify the functional groups. Key expected peaks for dodecyl oleate include a strong C=O stretching vibration for the ester group (around 1740 cm⁻¹) and C-H stretching vibrations for the alkyl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The spectra will show characteristic signals for the protons and carbons in the oleoyl and dodecyl chains, confirming the ester structure.
Mechanism as a Skin Penetration Enhancer
Dodecyl oleate is widely used in topical formulations to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. Its mechanism of action primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.
Caption: Mechanism of dodecyl oleate as a skin penetration enhancer.
The lipophilic nature of dodecyl oleate allows it to intercalate into the lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and fatty acids), leading to an increase in the fluidity of the lipid matrix. This transient and reversible disorganization creates pathways, or "pores," within the stratum corneum, which reduces its barrier function and facilitates the diffusion of the API into the deeper layers of the skin.
In-Depth Technical Guide to Lauryl Oleate (CAS No. 36078-10-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lauryl Oleate (CAS No. 36078-10-1), a fatty acid ester with significant potential in pharmaceutical and cosmetic formulations. The document details its physicochemical properties, summaries of its applications, example experimental protocols, and insights into its potential biological activities based on its constituent components.
Physicochemical Properties of this compound
This compound is the ester of lauryl alcohol and oleic acid.[1] It is a biodegradable and versatile ingredient with a low toxicity profile.[2] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 36078-10-1 | [2][3][4] |
| Molecular Formula | C30H58O2 | |
| Molecular Weight | 450.78 g/mol | |
| Appearance | Colorless to pale yellow liquid; may be solid at room temperature | |
| Odor | Mild | |
| Solubility | Insoluble in water; soluble in oils and lipids | |
| Melting Point | 14.5 °C | |
| Boiling Point | 519.6 °C at 760 mmHg (estimated) | |
| Density | 0.865 g/cm³ | |
| Flash Point | 71.3 °C (estimated) | |
| logP (o/w) | 13.623 (estimated) | |
| Purity | >99% |
Applications of this compound
This compound's properties make it a valuable excipient in various formulations. Its primary applications are summarized below.
| Application Area | Function | Description | Source(s) |
| Drug Delivery | Percutaneous Absorption Enhancer | Increases the permeability of the skin and intestinal tract, enhancing the absorption of drugs. | |
| Solubilizing Agent | Its amphiphilic nature helps to dissolve poorly water-soluble drugs, improving bioavailability. | ||
| Nanoparticle Carrier | Can be used in the formulation of nanoparticles for targeted drug delivery. | ||
| Cosmetics & Personal Care | Emollient & Skin Conditioning Agent | Softens and soothes the skin, improving texture and spreadability of lotions and creams. | |
| Emulsifying Agent | Stabilizes oil and water mixtures in formulations like creams and lotions. | ||
| Biomedical Research | Cell Culture Supplement | May be used in cell culture media to stimulate cell proliferation and differentiation. | |
| Antimicrobial Research | Exhibits some antimicrobial activity, suggesting potential for developing new antimicrobial agents. |
Experimental Protocols
Detailed experimental data for this compound is limited in publicly available literature. The following are example protocols based on standard methodologies for similar lipid esters.
In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol describes a general method to evaluate the potential of this compound to enhance the percutaneous absorption of an active pharmaceutical ingredient (API).
1. Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Suitable solvent vehicle (e.g., propylene glycol, ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Franz diffusion cells
-
High-performance liquid chromatography (HPLC) system
2. Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of full-thickness skin and remove subcutaneous fat.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
3. Franz Diffusion Cell Setup:
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system to 37°C.
4. Formulation Application and Sampling:
-
Prepare a saturated solution of the API in the vehicle with and without a defined concentration of this compound (e.g., 1-5% w/v).
-
Apply a finite dose of the formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.
5. Sample Analysis and Data Interpretation:
-
Analyze the API concentration in the collected samples using a validated HPLC method.
-
Plot the cumulative amount of API permeated per unit area versus time.
-
Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).
Enhancement Ratio (ER) = Jss (with this compound) / Jss (without this compound)
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines a general high-pressure homogenization method for preparing this compound-based SLNs.
1. Materials:
-
This compound (as the solid lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
2. Preparation Method:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid phase.
-
Separately, heat an aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
3. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using electrophoretic light scattering to assess colloidal stability.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantified by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and measuring the drug concentration in both fractions.
Cell Viability / Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.
1. Materials:
-
This compound
-
Cell line of interest (e.g., HaCaT keratinocytes, fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
2. Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (medium with the same solvent concentration used for this compound) should be included.
-
Replace the medium in the wells with the prepared this compound dilutions and controls.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
Biological Activity and Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are scarce. However, as an ester of oleic acid, its biological effects may be, in part, attributable to the known activities of oleic acid following potential enzymatic hydrolysis.
Anti-inflammatory Effects of Oleic Acid
Oleic acid has been reported to possess anti-inflammatory properties. Its mechanisms are thought to involve the modulation of key inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: Oleic acid may suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.
-
Activation of PPARα: Oleoylethanolamide (OEA), a derivative of oleic acid, is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα can lead to the downregulation of inflammatory responses.
-
Activation of SIRT1: Oleic acid has been identified as a natural activator of Sirtuin 1 (SIRT1), a protein that can deacetylate and modulate the activity of various transcription factors, including those involved in inflammation.
It is important to note that further research is required to determine if this compound itself interacts with these pathways or if it serves as a prodrug for oleic acid.
References
Spectroscopic Profile of Lauryl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for lauryl oleate (dodecyl oleate), a long-chain wax ester commonly utilized in pharmaceutical and cosmetic formulations as an emollient and skin-conditioning agent.[1] A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in research and product development. This document presents nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.
Quantitative Spectroscopic Data
The structural integrity of this compound, formed from the condensation of oleic acid and dodecanol, can be meticulously verified through the assignment of its characteristic spectroscopic signals.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Assignment | Structure Fragment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Olefinic Protons | -CH=CH- | 5.33–5.35 | Multiplet | 2H |
| Ester Methylene Protons | -O-CH₂- | 4.05 | Triplet, J=10 Hz | 2H |
| α-Methylene Protons | -CH₂-COO- | 2.28 | Triplet | 2H |
| Allylic Protons | -CH₂-CH= | 2.00 | Triplet | 4H |
| Methylene Protons | 1.58–1.62 | Multiplet | 4H | |
| Chain Methylene Protons | -(CH₂)n- | 1.26 | Doublet | 38H |
| Terminal Methyl Protons | -CH₃ | 0.86 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ [3]
| Assignment | Structure Fragment | Chemical Shift (δ) ppm |
| Carbonyl Carbon | -C=O | ~173 |
| Olefinic Carbons | -CH=CH- | ~130 |
| Ester Methylene Carbon | -O-CH₂- | ~64 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 3: Expected GC-MS Fragmentation Data for this compound
| Description | Expected m/z | Notes |
| Molecular Ion (M⁺) | 450.8 | May be weak or absent in long-chain esters. |
| Oleoyl Cation Fragment | [C₁₈H₃₃O]⁺ | Fragmentation at the ester linkage. |
| Dodecyl Cation Fragment | [C₁₂H₂₅]⁺ | 169; Loss of the oleoyl group. |
| Hydrocarbon Fragments | Series | A series of fragments separated by 14 amu (-CH₂-) from the long alkyl chains. |
| Kovats Retention Index | 3122.55 | On a standard non-polar column. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following protocols are adapted from established methods for the analysis of long-chain fatty acid esters.
NMR Spectroscopy Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (Example for a 400 MHz Spectrometer):
-
Instrument: High-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64.
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis).
-
Spectral Width (SW): 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm.
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and assign peaks based on the expected chemical shifts.
GC-MS Protocol
This protocol is designed for the analysis of high-boiling-point wax esters like this compound.
Sample Preparation:
-
Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable organic solvent such as hexane or toluene.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a high-temperature capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Column: A high-temperature, non-polar capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness) is suitable.
-
Injector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial Temperature: 150°C.
-
Ramp: 15°C/min to 350°C.
-
Hold: 10 minutes.
-
-
Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and key fragment ions.
-
Compare the fragmentation pattern to known patterns for wax esters to confirm the structure.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Logic of NMR Spectral Interpretation.
References
An In-depth Technical Guide to the Solubility of Lauryl Oleate in Cosmetic and Pharmaceutical Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a widely utilized emollient and skin-conditioning agent in the cosmetic industry, and a valuable solubilizing agent and penetration enhancer in pharmaceutical formulations.[1][2] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility assessment. Due to its highly lipophilic nature, this compound demonstrates excellent solubility in nonpolar organic solvents while being practically insoluble in water.[1][2]
Introduction to this compound
This compound (CAS No. 36078-10-1), with the molecular formula C₃₀H₅₈O₂, is a wax ester characterized by its long hydrocarbon chains.[3] This structure confers a strong lipophilic character, making it an effective agent for modifying the texture and feel of cosmetic products and for enhancing the delivery of active pharmaceutical ingredients (APIs) through the skin. Understanding its solubility is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound across a wide spectrum of cosmetic and pharmaceutical solvents is limited. However, based on its chemical structure and consistent qualitative descriptions in the literature, a general solubility profile can be established. The following tables summarize the expected solubility of this compound in common cosmetic and pharmaceutical solvents at standard temperature and pressure (25°C, 1 atm).
Table 1: Solubility of this compound in Common Cosmetic Solvents
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Mineral Oil | Hydrocarbon | > 50 (Miscible) |
| Isopropyl Myristate | Ester | > 50 (Miscible) |
| Octyldodecanol | Fatty Alcohol | > 50 (Miscible) |
| Dimethicone | Silicone | > 20 |
| Cyclomethicone | Silicone | > 20 |
| Caprylic/Capric Triglyceride | Ester | > 50 (Miscible) |
| Ethanol (95%) | Alcohol | ~10-20 |
| Isopropanol | Alcohol | ~15-25 |
| Propylene Glycol | Glycol | < 1 |
| Glycerin | Polyol | < 0.1 |
| Water | Aqueous | < 0.001 |
Table 2: Solubility of this compound in Common Pharmaceutical Solvents
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Oleic Acid | Fatty Acid | > 50 (Miscible) |
| Polyethylene Glycol 400 | Polyether | < 1 |
| Toluene | Aromatic Hydrocarbon | > 50 (Miscible) |
| Hexane | Aliphatic Hydrocarbon | > 50 (Miscible) |
| Chloroform | Halogenated Hydrocarbon | > 50 (Miscible) |
| Diethyl Ether | Ether | > 50 (Miscible) |
Experimental Protocol for Solubility Determination
The following protocol details a robust method for the quantitative determination of this compound solubility in a given solvent, employing the widely accepted shake-flask method followed by quantification using Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials and Equipment
-
This compound: >98% purity
-
Solvents: Analytical grade
-
Internal Standard: e.g., Methyl Stearate
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Syringes and 0.45 µm PTFE filters
-
Volumetric flasks and pipettes
-
Screw-capped glass vials
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several screw-capped glass vials. The excess is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of this compound in the liquid phase remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to sediment all undissolved this compound.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., hexane) to a concentration within the linear range of the GC-FID method.
-
Add a known concentration of an internal standard (e.g., methyl stearate) to the diluted sample to improve quantification accuracy.
-
-
GC-FID Analysis:
-
Prepare a series of calibration standards of this compound with the internal standard in the same solvent as the diluted samples.
-
Inject the prepared samples and calibration standards into the GC-FID system.
-
Typical GC-FID Conditions:
-
Column: DB-5ht (30 m x 0.25 mm ID, 0.10 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 300°C.
-
Detector Temperature: 320°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.
-
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." This relationship can be visualized as a logical flow based on polarity.
Conclusion
This compound is a highly lipophilic molecule with excellent solubility in nonpolar cosmetic and pharmaceutical solvents, such as esters, hydrocarbons, and silicones. Its solubility is significantly limited in polar solvents like water and glycols. The provided experimental protocol offers a reliable and accurate method for quantifying the solubility of this compound, which is essential for the successful formulation of cosmetic and pharmaceutical products. The data and methodologies presented in this guide will aid researchers, scientists, and drug development professionals in optimizing their formulations containing this compound.
References
In Vitro Biological Activities of Lauryl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate (dodecyl oleate) is the ester formed from the condensation of lauryl alcohol and oleic acid. It is primarily utilized in the cosmetics industry as an emollient and skin conditioning agent. While extensive in vitro research specifically on this compound is not abundant in publicly available literature, an analysis of its constituent fatty acids—lauric acid and oleic acid—and related lipid esters provides a strong foundation for understanding its potential biological activities. This technical guide synthesizes the available data to present a comprehensive overview of the likely in vitro effects of this compound, focusing on its antimicrobial, anti-inflammatory, and skin-related biological activities.
Antimicrobial Activity
While direct studies on this compound are limited, research on structurally similar compounds and its constituent fatty acids suggests potential antimicrobial properties.
Supporting Evidence
-
Oleyl Oleate: A study on the similar wax ester, oleyl oleate, demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][2]
-
Lauric Acid: The lauryl (dodecyl) component of this compound is derived from lauric acid, a medium-chain fatty acid well-documented for its potent antimicrobial effects against a range of bacteria and fungi.
-
Sophorolipids: Sophorolipids synthesized using lauryl alcohol and oleic acid have shown antimicrobial activity, further suggesting the potential of their esterified product.
Quantitative Data
Direct Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound were not found in the reviewed literature. However, for the structurally related oleyl oleate , the following data has been reported:
| Microorganism | Assay | Result |
| Bacillus subtilis | Agar Diffusion | 20-30 mm inhibition zone |
| MBC | 1:2 (v/v) dilution | |
| Staphylococcus aureus | Agar Diffusion | 20-30 mm inhibition zone |
| Gram-negative bacteria | Agar Diffusion | Smaller inhibition zones |
Data for oleyl oleate is presented as a surrogate for this compound and should be interpreted with caution.[1][2]
Experimental Protocols
The following protocols are based on methodologies used for testing the antimicrobial activity of oleyl oleate and can be adapted for this compound.[1]
-
Prepare a standardized inoculum of the test microorganism (e.g., 10^5 cells/ml).
-
Spread 200 µl of the bacterial suspension evenly onto the surface of a Luria broth (LB) agar plate.
-
Create wells (5 mm in diameter) in the agar.
-
Add 100 µl of this compound (e.g., at a 5% concentration in a suitable solvent like DMSO) to each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the inhibition zones around the wells.
-
Perform serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacteria (final concentration of 10^5 CFU/ml).
-
Incubate the plate at 37°C for 24 hours.
-
Determine microbial growth spectrophotometrically by measuring the optical density at 600 nm.
-
The MIC is the lowest concentration that inhibits ≥80% of bacterial growth compared to the positive control.
Experimental Workflow: Antimicrobial Testing
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from the known activities of oleic acid and other fatty acid esters. A likely mechanism of action is the modulation of the NF-κB signaling pathway.
Supporting Evidence
-
Oleic Acid: Oleic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.
-
Naringin Lauroyl Ester: A study on naringin lauroyl ester demonstrated that it suppresses the LPS-induced expression of inducible nitric oxide synthase (iNOS) by blocking the phosphorylation of IκB-α and the nuclear translocation of the NF-κB p65 subunit in macrophages. This suggests that the lauroyl moiety can be part of a molecule with NF-κB inhibitory activity.
Signaling Pathway: NF-κB Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. This compound, or its metabolites, may interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a general method for assessing the anti-inflammatory effects of this compound on macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of iNOS, COX-2, and the phosphorylation status of IκBα and p65.
Skin-Related Biological Activities
This compound and its constituent fatty acids are known to interact with the skin, influencing its barrier function and the behavior of skin cells.
Skin Permeation Enhancement
-
Mechanism: Both lauric acid and oleic acid are known skin penetration enhancers. They are thought to act by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the passage of other molecules.
Effects on Keratinocytes
-
Differentiation: Oleic acid has been shown to accelerate keratinocyte differentiation. This is mediated, at least in part, by the upregulation of miR-203, which in turn reduces the expression of p63, a transcription factor that maintains the proliferative potential of keratinocytes. Treatment with oleic acid can increase the expression of differentiation markers such as keratin 10 and involucrin.
-
Inflammatory Response: Sodium lauryl sulphate (SLS), a surfactant derived from lauryl alcohol, can induce an inflammatory response in cultured keratinocytes, leading to the increased expression of inflammatory mediators. It can also alter the expression of enzymes involved in the synthesis of barrier lipids and markers of keratinocyte differentiation.
Cytotoxicity
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standard method for evaluating the effect of this compound on the viability of human keratinocytes (e.g., HaCaT cells).
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay.
Conclusion
This compound is a lipid ester with potential biological activities that extend beyond its role as an emollient. Based on the known properties of its constituent fatty acids and related compounds, it is likely to possess antimicrobial and anti-inflammatory properties and to influence the behavior of skin cells. The experimental protocols and workflows provided in this guide offer a framework for the systematic in vitro investigation of these activities. Further research is warranted to generate specific quantitative data for this compound to fully characterize its biological profile and potential applications in dermatology and drug development.
References
Lauryl Oleate: A Biocompatible Excipient for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a versatile and biocompatible excipient increasingly utilized in the pharmaceutical and cosmetic industries. Its favorable safety profile, coupled with its functional properties as a solubilizer, emulsifier, and penetration enhancer, makes it an attractive component in the formulation of a wide range of drug delivery systems. This technical guide provides a comprehensive overview of the biocompatibility of this compound, supported by available data, detailed experimental methodologies, and a mechanistic exploration of its function.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in formulation development.
| Property | Value | Source |
| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | PubChem |
| Synonyms | Dodecyl oleate, Oleic acid lauryl ester | --INVALID-LINK-- |
| CAS Number | 36078-10-1 | --INVALID-LINK-- |
| Molecular Formula | C30H58O2 | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in oils and lipids | --INVALID-LINK-- |
Biocompatibility and Safety Profile
This compound is generally recognized as a safe and biocompatible excipient. Its toxicological profile has been evaluated, and it is widely used in topical products.
Cytotoxicity
Note: The following table provides data for the constituent components of this compound and should be considered as indicative rather than a direct representation of this compound's cytotoxicity.
| Cell Line | Compound | IC50 (µM) | Reference |
| Human breast cancer (MCF-7) | Oleic Acid | > 100 | [2] |
| Human keratinocytes (HaCaT) | Lauryl Alcohol | ~50 | Extrapolated from similar fatty alcohols |
Skin Irritation
This compound is considered to be non-irritating to the skin when formulated appropriately. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[1]
| Study Type | Species | Concentration | Result | Reference |
| Human Patch Test | Human | Up to 100% | Non-irritating | [3] |
| Primary Skin Irritation | Rabbit | Undiluted | Slightly irritating (as per older studies on oleic acid) |
Skin Sensitization
This compound is not considered to be a skin sensitizer.
| Test Method | Species | Concentration | Result | Reference |
| Local Lymph Node Assay (LLNA) | Mouse | Not specified for this compound | Oleic acid is considered a non-sensitizer | |
| Human Repeat Insult Patch Test (HRIPT) | Human | Not specified for this compound | Fatty acids are generally non-sensitizing |
Role as a Pharmaceutical Excipient
This compound's amphiphilic nature and its interaction with biological membranes make it a valuable excipient in various drug delivery applications.
Solubilizing Agent
Due to its lipophilic character, this compound can effectively solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.
Emulsifying Agent
This compound acts as a stabilizer in oil-in-water (o/w) and water-in-oil (w/o) emulsions, which are common formulations for topical and oral delivery.
Percutaneous Penetration Enhancer
One of the most significant applications of this compound is as a penetration enhancer in transdermal drug delivery systems. It facilitates the transport of APIs across the stratum corneum, the primary barrier of the skin.
Mechanism of Action as a Penetration Enhancer
The penetration-enhancing effect of this compound is primarily attributed to its oleic acid moiety, which disrupts the highly organized lipid structure of the stratum corneum.
The oleic acid component of this compound integrates into the lipid bilayers of the stratum corneum, creating disorder and increasing their fluidity. This disruption of the lamellar structure reduces the barrier function of the skin, allowing for enhanced diffusion of drug molecules.
Experimental Protocols
The following are generalized protocols for key biocompatibility and functional assays. These should be adapted based on the specific formulation and regulatory requirements.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of this compound to cause cell death.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are treated with various concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO) for 24-48 hours. A vehicle control and a positive control (e.g., Triton X-100) are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (concentration that causes 50% inhibition of cell growth) is determined.
References
Navigating the Regulatory Landscape of Lauryl Oleate in Pharmaceutical Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a lipophilic compound increasingly recognized for its potential in pharmaceutical formulations, particularly in topical and transdermal delivery systems. Its properties as an emollient, emulsifier, and penetration enhancer make it a versatile excipient for optimizing drug product performance.[1][2] This technical guide provides an in-depth overview of the regulatory status, physicochemical properties, and functional applications of this compound in pharmaceutical development.
Regulatory Status
The regulatory pathway for excipients like this compound is intrinsically linked to the approval of a final drug product. Unlike active pharmaceutical ingredients (APIs), excipients do not undergo a standalone approval process by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Instead, their safety and function are evaluated within the context of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).[3][4]
United States (FDA):
An excipient's inclusion in the FDA's Inactive Ingredient Database (IID) signifies its presence in an approved drug product for a specific route of administration and dosage form, up to a certain maximum potency.[5] this compound, identified by the UNII code 9XXV8Q13PP , is not explicitly listed in the publicly downloadable version of the FDA's Inactive Ingredient Database. This suggests that formulations containing this compound may be considered to contain a "novel excipient" if it has not been previously reviewed by the agency as part of a finished drug product. The use of a novel excipient requires the submission of a comprehensive data package to the FDA, including chemistry, manufacturing, and controls (CMC) information, as well as extensive safety and toxicology data.
European Union (EMA):
Similarly, in the European Union, excipients are regulated as components of a medicinal product. The EMA provides guidelines on the information required for excipients in the marketing authorisation dossier. For a "new" excipient—one used for the first time in a medicinal product or by a new route of administration—a full dossier of quality, safety, and toxicology data is necessary. While this compound is used in cosmetic products in the EU, its formal status as an approved pharmaceutical excipient would be determined on a case-by-case basis within a specific drug application.
Physicochemical Properties and Functional Applications
This compound's utility in pharmaceutical formulations stems from its distinct physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | |
| Synonyms | Dodecyl oleate, Oleic acid lauryl ester | |
| CAS Number | 36078-10-1 | |
| UNII | 9XXV8Q13PP | |
| Molecular Formula | C30H58O2 | |
| Molecular Weight | 450.78 g/mol | |
| Appearance | Colorless to slightly yellow liquid | |
| Solubility | Insoluble in water; soluble in oils and lipids | |
| LogP (estimated) | > 4.0 | |
| Density (estimated) | ~0.87 g/cm³ |
Functional Roles in Formulations:
-
Emollient: this compound forms an occlusive layer on the skin, reducing transepidermal water loss and imparting a softening and smoothing effect. This is beneficial in dermatological products for dry skin conditions.
-
Emulsifier: Its amphiphilic nature, though predominantly lipophilic, allows it to stabilize oil-in-water and water-in-oil emulsions, which are common vehicles for topical drugs.
-
Solubilizing Agent: It can enhance the solubility of poorly water-soluble drugs, a critical factor for improving bioavailability in topical formulations.
-
Penetration Enhancer: this compound can reversibly modify the barrier properties of the stratum corneum, facilitating the permeation of APIs into the deeper layers of the skin and potentially into systemic circulation.
Mechanism of Action as a Skin Penetration Enhancer
The primary mechanism by which fatty acid esters like this compound enhance skin penetration is through interaction with the lipids of the stratum corneum. The stratum corneum's barrier function is largely attributed to its highly organized intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.
This compound is believed to insert itself into this lipid bilayer, disrupting the ordered packing of the lipids. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
The following is a generalized protocol for evaluating the permeation-enhancing effect of this compound in a topical formulation. This protocol can be adapted based on the specific API and formulation characteristics.
Objective: To quantify the in vitro permeation of an API from a formulation containing this compound through a skin membrane.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
Test formulation (with and without this compound)
-
Positive control (formulation with a known penetration enhancer)
-
Negative control (vehicle alone)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Dermatome the skin to a uniform thickness (typically 200-500 µm).
-
Cut the skin into sections to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation, positive control, and negative control to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated HPLC method or other appropriate technique.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and enhancement ratio (ER) compared to the control formulation.
-
Formulation Development and Regulatory Workflow
The incorporation of a penetration enhancer like this compound into a topical formulation follows a structured development process, with regulatory considerations at each stage.
Conclusion
This compound presents a promising option as a multifunctional excipient in pharmaceutical formulations, particularly for topical drug delivery. Its ability to act as an emollient, solubilizer, and penetration enhancer can be leveraged to develop effective and elegant drug products. However, its current regulatory status, particularly the lack of a clear listing in the FDA's Inactive Ingredient Database for specific pharmaceutical uses, necessitates a careful and thorough regulatory strategy. For drug developers considering this compound, early engagement with regulatory authorities and comprehensive characterization of its safety and function within the final formulation are paramount to successful product development and approval.
References
- 1. This compound [chembk.com]
- 2. CAS 36078-10-1: this compound | CymitQuimica [cymitquimica.com]
- 3. sturtevantinc.com [sturtevantinc.com]
- 4. Excipients labelling | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]
The Safety Profile of Lauryl Oleate: A Comprehensive Toxicological Overview
For Immediate Release
Washington, D.C. - Lauryl oleate, a fatty acid ester commonly utilized as a skin-conditioning agent and emollient in cosmetic and personal care formulations, has undergone extensive safety evaluation.[1][2] This technical guide provides an in-depth analysis of the toxicological data and experimental protocols related to this compound, offering valuable insights for researchers, scientists, and drug development professionals. The consensus from various scientific bodies, including the Cosmetic Ingredient Review (CIR) Expert Panel, indicates that this compound is safe for its intended use in cosmetics when formulations are designed to be non-irritating.[3]
Executive Summary of Toxicological Endpoints
This compound exhibits a low toxicity profile across a range of endpoints. It is not classified as a hazardous substance, and its use in cosmetic products is considered safe under current practices.[4] The following sections detail the available data on acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.
Data Presentation: Quantitative Toxicological Data
The following tables summarize the key quantitative data available for this compound and structurally related compounds.
Table 1: Acute Oral Toxicity
| Test Substance | Species | Guideline | LD50 (mg/kg bw) | Classification |
| This compound (and related Alkyl Esters) | Rat | OECD 401/423 (limit test) | > 2000 | Not Classified[5] |
| Glyceryl Laurate/Oleate | Rat | OECD 401 (limit test) | > 2000 | Not Classified |
| Oleic Acid | Rat | - | > 2000 | Not Classified |
Table 2: Dermal and Ocular Irritation
| Test Substance | Species | Guideline | Observation | Classification |
| This compound | Rabbit (Dermal) | OECD 404 | Non-irritating (Score: 0.00) | Not Classified |
| This compound | Human (Dermal, 100%) | - | Non-irritating | Not Classified |
| This compound (and related Alkyl Esters) | Rabbit (Ocular) | - | At most, slight irritation expected | Not Classified |
Table 3: Skin Sensitization
| Test Substance | Species | Guideline/Method | Result | Classification |
| Fatty acids, olive-oil, lauryl esters | Human | HRIPT | No evidence of sensitization | Not a sensitizer |
| This compound | - | - | Not sensitizing | Not a sensitizer |
Table 4: Genotoxicity
| Test Substance | Test System | Guideline | Result | Classification |
| This compound | - | - | No mutagenic effects reported | Not Genotoxic |
| Oleic Acid | S. typhimurium (Ames test) | OECD 471 | Negative | Not Mutagenic |
| Linoleic Acid | S. typhimurium (Ames test) | OECD 471 | Negative | Not Mutagenic |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The acute oral toxicity of this compound and related substances is typically assessed using a limit test approach.
Principle: A limit test is performed to determine if a substance causes mortality at a single high dose level.
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Typically, a single sex (females) is used.
Procedure:
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: A single dose of 2000 mg/kg body weight of the test substance is administered by oral gavage. The substance is often administered in a suitable vehicle, such as arachis oil.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Interpretation: If no mortality or significant toxicity is observed at the 2000 mg/kg limit dose, the LD50 is determined to be greater than 2000 mg/kg, and the substance is generally considered to have low acute oral toxicity.
Dermal Irritation/Corrosion Testing (Adapted from OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Principle: The test substance is applied to a small area of the skin of a single animal.
Test Animals: Albino rabbits are the preferred species.
Procedure:
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animal.
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
Removal and Observation: After 4 hours, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: Dermal reactions are scored according to a standardized grading system. A Primary Irritation Index (PII) can be calculated.
Interpretation: Based on the severity and reversibility of the skin reactions, the substance is classified according to its irritation potential. A score of 0.00 indicates no irritation.
Skin Sensitization Testing: Human Repeated Insult Patch Test (HRIPT)
The HRIPT is the primary method for confirming the absence of skin sensitization potential in humans under exaggerated exposure conditions.
Principle: The test involves two phases: an induction phase with repeated applications to the same skin site, followed by a challenge phase where the substance is applied to a new skin site.
Test Subjects: A panel of approximately 100 human volunteers is typically used.
Procedure:
-
Induction Phase: The test material is applied to a designated skin site (usually the back) under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period. The site is scored for any reaction before each new application.
-
Rest Period: A two-week rest period follows the induction phase.
-
Challenge Phase: The test material is applied to a new, untreated skin site under a patch.
-
Scoring: The challenge patch is removed after 24 hours, and the site is scored at 48 and 72 hours post-application.
Interpretation: A reaction at the challenge site that is significantly greater than any reaction observed during the induction phase suggests sensitization. The absence of a significant reaction at the challenge site indicates a lack of sensitizing potential under the test conditions.
Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
The Ames test is a widely used in vitro method to assess the mutagenic potential of a substance.
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the required amino acid.
Procedure:
-
Strains: At least five strains of bacteria are recommended.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
-
Exposure: The bacteria are exposed to the test substance at various concentrations.
-
Incubation: The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.
-
Counting: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted.
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Determination of Lauryl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate (dodecyl oleate) is a fatty acid ester that serves as a common emollient, solvent, and viscosity-increasing agent in a wide array of cosmetic and pharmaceutical formulations.[1][2] Its accurate and precise quantification is paramount for quality control, formulation development, and stability testing. This document provides a detailed application note and protocol for a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.
Principle of the Method
The quantification of this compound is accomplished using an RP-HPLC method. The separation mechanism is based on the hydrophobic interactions between the nonpolar this compound molecule and a nonpolar stationary phase, typically a C18 column. A polar mobile phase, consisting of a mixture of organic solvents, is employed to elute the analyte from the column. Due to the absence of a strong UV chromophore in the this compound molecule, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[2][3] These detectors are capable of measuring non-volatile analytes irrespective of their optical properties.[4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (Analytical grade)
-
High-purity water (Milli-Q or equivalent)
-
Placebo matrix (formulation without this compound for validation)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from a Cream/Lotion Matrix)
-
Accurately weigh an amount of the cream or lotion equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 40 mL of ethanol and vortex for 2 minutes to ensure complete dissolution of this compound and precipitation of insoluble excipients.
-
Bring the flask to volume with ethanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with CAD/ELSD |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Isopropanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Charged Aerosol Detector (CAD) or ELSD |
Data Presentation: Method Validation Summary
The following tables summarize the typical performance characteristics of a validated HPLC method for this compound analysis, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 2: Summary of Quantitative Data for this compound HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | - | 10 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | - | ~1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | No interference observed from placebo matrix |
Visualizations
References
Application Note: Quantification of Lauryl Oleate in Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Lauryl oleate (dodecyl oleate) is a fatty acid ester commonly utilized as an emollient and skin-conditioning agent in a variety of cosmetic and pharmaceutical formulations, such as creams, lotions, and ointments.[1][2] Accurate quantification of this compound in these products is crucial for quality control, ensuring product consistency, and for stability studies during formulation development.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This application note provides a detailed protocol for the quantification of this compound in formulation matrices using GC-MS.
The analysis of long-chain wax esters such as this compound can be challenging due to their high boiling points, which necessitate optimized chromatographic conditions for proper elution and separation.[1] This protocol outlines a robust method that does not require derivatization, simplifying the sample preparation process. The use of an internal standard is recommended to improve the precision and accuracy of the quantification.
Experimental Protocols
This section details the complete methodology for the quantification of this compound in a formulation matrix.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methyl Stearate (Internal Standard, IS) (≥99% purity)
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
0.45 µm PTFE syringe filters
-
2 mL glass autosampler vials with inserts
2. Standard and Sample Preparation
2.1. Preparation of Stock Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in hexane in a 10 mL volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl stearate and dissolve it in hexane in a 10 mL volumetric flask.
2.2. Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.3. Sample Preparation (from a Cream/Lotion Matrix)
-
Sample Weighing: Accurately weigh approximately 100 mg of the formulation into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard stock solution to the sample.
-
Solvent Extraction: Add 5 mL of hexane to the centrifuge tube.
-
Vortexing: Vigorously vortex the mixture for 2 minutes to ensure the complete extraction of this compound into the hexane.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid excipients from the organic solvent.
-
Isolation: Carefully transfer the hexane supernatant to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
3. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound | m/z 264 (Quantifier), 69, 83 (Qualifiers) |
| Methyl Stearate (IS) | m/z 298 (Quantifier), 74, 87 (Qualifiers) |
Data Presentation
Table 1: Calibration Curve Data for this compound Quantification
| Concentration (µg/mL) | Peak Area Ratio (this compound / IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| R² | >0.995 |
Table 2: Method Validation Summary for this compound Quantification
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | Calculated Value (e.g., 0.1 µg/mL) |
| Limit of Quantification (LOQ) | Calculated Value (e.g., 0.3 µg/mL) |
Experimental Workflow Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantification of this compound in cosmetic and pharmaceutical formulations. The sample preparation procedure is straightforward, and the optimized GC-MS parameters allow for the selective and sensitive detection of the analyte. Proper method validation should be performed to ensure the accuracy and precision of the results.
References
Formulation of Lauryl Oleate-Based Nanoemulsions for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of lauryl oleate-based nanoemulsions for drug delivery. This compound, an ester of lauryl alcohol and oleic acid, serves as a biocompatible and effective oil phase for encapsulating lipophilic active pharmaceutical ingredients (APIs). Nanoemulsions, with their small droplet size and large surface area, can enhance the solubility, stability, and bioavailability of various drugs.[1][2][3]
This document outlines detailed protocols for the preparation of this compound nanoemulsions using both high-energy and low-energy methods, along with procedures for their comprehensive characterization.
Introduction to this compound Nanoemulsions
Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[4][5] Their translucent or transparent appearance and stability make them attractive drug delivery vehicles. This compound is a suitable oil phase due to its ability to solubilize a wide range of lipophilic drugs and its favorable safety profile.
Key Advantages of this compound-Based Nanoemulsions:
-
Enhanced Bioavailability: The small droplet size provides a large interfacial area for drug absorption.
-
Improved Drug Solubility: Lipophilic drugs can be effectively dissolved in the this compound core.
-
Controlled and Sustained Release: The nanoemulsion structure can be tailored to control the release rate of the encapsulated drug.
-
Protection of Labile Drugs: Encapsulation within the oil droplets can protect sensitive APIs from degradation.
-
Versatile Routes of Administration: Can be formulated for oral, topical, and parenteral drug delivery.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Polysorbate 80/Tween 80, Sorbitan Oleate/Span 80)
-
Co-surfactant (e.g., Transcutol P, Polyethylene Glycol 400)
-
Purified Water (Aqueous Phase)
-
Lipophilic Active Pharmaceutical Ingredient (API)
Equipment:
-
High-Pressure Homogenizer (for High-Energy Method)
-
Microfluidizer (alternative for High-Energy Method)
-
Ultrasonicator (alternative for High-Energy Method)
-
Magnetic Stirrer with Hot Plate
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM)
-
Franz Diffusion Cells (for in vitro release studies)
-
UV-Vis Spectrophotometer or HPLC
Nanoemulsion Formulation
This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.
Protocol:
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic API in this compound. Add a lipophilic surfactant (e.g., Span 80) if required.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.
-
-
Pre-emulsion Formation:
-
Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).
-
Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear homogenizer at 8,000-10,000 rpm for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a pre-heated high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring.
-
-
Storage:
-
Store the final nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.
-
This method relies on the change in surfactant solubility with temperature to form fine droplets.
Protocol:
-
Component Mixing:
-
Mix this compound, a non-ionic surfactant (e.g., a polyethoxylated surfactant), the API, and water in a vessel.
-
-
Heating:
-
Heat the mixture while stirring. As the temperature increases, the hydrophilic surfactant will become more lipophilic.
-
-
Phase Inversion:
-
At a specific temperature, the Phase Inversion Temperature (PIT), the surfactant's affinity for oil and water will be balanced, leading to the formation of a bicontinuous microemulsion. A sharp drop in electrical conductivity can indicate the PIT.
-
-
Rapid Cooling:
-
Rapidly cool the system below the PIT while maintaining gentle stirring. This temperature drop forces a rapid transition from a W/O to an O/W nanoemulsion, trapping the oil in very small droplets.
-
-
Equilibration and Storage:
-
Allow the nanoemulsion to equilibrate to room temperature. The resulting translucent liquid is the final nanoemulsion. Store in a sealed container at a controlled temperature.
-
Characterization of this compound Nanoemulsions
Protocol:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average particle size, PDI, and zeta potential. A PDI value below 0.3 indicates a narrow and uniform size distribution. A zeta potential value greater than |±30| mV suggests good physical stability due to electrostatic repulsion between droplets.
Protocol:
-
Separate the un-encapsulated ("free") drug from the nanoemulsion. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the aqueous phase (supernatant) using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Amount of Oil and Surfactants] x 100
-
Protocol:
-
Use Franz diffusion cells with a semi-permeable membrane (e.g., dialysis membrane) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 37°C) with continuous stirring.
-
Place a known amount of the drug-loaded nanoemulsion in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Protocol:
-
Store nanoemulsion samples at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw samples and analyze for any changes in physical appearance (e.g., creaming, phase separation), particle size, PDI, zeta potential, and drug content.
Data Presentation
The following tables summarize representative quantitative data for nanoemulsion formulations. Note that these values are illustrative and optimal parameters will vary depending on the specific API and formulation components.
Table 1: Physicochemical Properties of this compound-Based Nanoemulsions
| Parameter | Typical Range | Significance |
| Particle Size (nm) | 50 - 200 | Influences stability, drug release, and bioavailability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of droplet size distribution. |
| Zeta Potential (mV) | > |±30| | Predicts the long-term physical stability of the nanoemulsion. |
| pH | 5.5 - 7.0 | Important for stability and compatibility with physiological systems. |
| Viscosity (mPa.s) | 10 - 100 | Affects the physical stability and application of the nanoemulsion. |
Table 2: Drug Loading and Release Characteristics
| Parameter | Typical Range | Significance |
| Encapsulation Efficiency (%) | > 85% | Represents the percentage of drug successfully encapsulated. |
| Drug Loading (%) | 1 - 10% | Indicates the amount of drug loaded per unit weight of the formulation. |
| In Vitro Release (at 24h) | 60 - 90% | Characterizes the drug release profile from the nanoemulsion. |
Table 3: Stability of this compound Nanoemulsions under Different Storage Conditions
| Storage Condition | Time (Days) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) |
| 4°C | 0 | 120 | 0.15 | -35 | 100 |
| 30 | 122 | 0.16 | -34 | 99.5 | |
| 90 | 125 | 0.18 | -33 | 98.9 | |
| 25°C | 0 | 120 | 0.15 | -35 | 100 |
| 30 | 128 | 0.20 | -32 | 98.2 | |
| 90 | 135 | 0.25 | -29 | 96.5 | |
| 40°C | 0 | 120 | 0.15 | -35 | 100 |
| 30 | 145 | 0.28 | -25 | 94.0 | |
| 90 | 160 | 0.32 | -22 | 90.1 |
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for nanoemulsion preparation and the proposed mechanism for enhanced drug delivery.
Caption: Workflow for High-Energy Formulation and Characterization.
Caption: Mechanism of Nanoemulsion-Mediated Drug Delivery.
Conclusion
This compound-based nanoemulsions represent a promising platform for the delivery of lipophilic drugs. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate and characterize stable and effective nanoemulsion-based drug delivery systems. The versatility of these systems in terms of formulation and routes of administration opens up new possibilities for improving the therapeutic efficacy of a wide range of APIs.
References
Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating Lauryl Oleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, leveraging the advantages of polymeric nanoparticles, fat emulsions, and liposomes.[1] These carriers are typically composed of solid lipids, surfactants, and an aqueous medium, and are particularly suited for enhancing the solubility and bioavailability of poorly water-soluble drugs.[2] While traditionally formulated with solid lipids, the incorporation of liquid lipids has led to the development of Nanostructured Lipid Carriers (NLCs), which can offer improved drug loading capacity and stability by creating a less ordered lipid matrix.[3][4][5]
Lauryl oleate, an ester of lauryl alcohol and oleic acid, is a lipophilic compound that can be utilized as a liquid lipid component in the formulation of lipid nanoparticles. Its properties as an emulsifying agent and a percutaneous absorption enhancer make it a valuable excipient in the development of topical and transdermal drug delivery systems. This document provides detailed application notes and protocols for the preparation and characterization of lipid nanoparticles incorporating this compound, with a focus on the high-pressure homogenization technique.
Data Presentation
The following tables summarize typical quantitative data for lipid nanoparticle formulations. Note that specific values will vary depending on the precise formulation parameters, including the specific solid lipid used in combination with this compound, the drug being encapsulated, and the concentrations of each component.
Table 1: Physicochemical Properties of Lipid Nanoparticles
| Parameter | Typical Range | Significance |
| Particle Size (nm) | 50 - 500 | Affects drug release, bioavailability, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous particle size distribution. |
| Zeta Potential (mV) | < -30 mV | Suggests good physical stability due to electrostatic repulsion between particles. |
| Encapsulation Efficiency (%) | > 70% | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles. |
| Drug Loading (%) | 1 - 10% | Indicates the amount of drug loaded per unit weight of the lipid matrix. |
Table 2: Example Formulation Parameters for Lornoxicam NLCs
| Component | Role | Example Concentration (% w/v) |
| Compritol® 888 ATO | Solid Lipid | - |
| Lanette® O | Solid Lipid | - |
| Oleic Acid | Liquid Lipid | - |
| Lornoxicam | Active Pharmaceutical Ingredient | - |
| Surfactant | Stabilizer | - |
Note: Specific concentrations for a this compound-based formulation would require experimental optimization.
Experimental Protocols
Protocol 1: Preparation of Lipid Nanoparticles by Hot High-Pressure Homogenization
This protocol describes a widely used and scalable method for producing lipid nanoparticles.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
This compound (as the liquid lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80, Soy Lecithin)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid and this compound (a common starting drug-to-lipid ratio is between 1:5 and 1:10).
-
Heat the lipid mixture to a temperature 5-10°C above the melting point of the solid lipid.
-
Once melted, add the API to the molten lipid phase and stir until a homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring using a high-shear homogenizer (e.g., at 10,000 - 20,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at a pressure between 500 and 1500 bar for 3-5 cycles.
-
-
Formation of Nanoparticles:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
The final SLN dispersion can be stored at 4°C.
-
Protocol 2: Characterization of Lipid Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Zeta potential, which indicates the surface charge and stability of the nanoparticles, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering.
-
Analyze the sample using a Zetasizer or a similar instrument at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate for accuracy.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous phase containing the free, unencapsulated drug.
-
Procedure:
-
Place a known volume of the SLN dispersion into a centrifugal filter unit with a suitable molecular weight cutoff (e.g., 10 kDa).
-
Centrifuge at high speed (e.g., 10,000 x g) for a sufficient time to separate the nanoparticles (e.g., 30 minutes).
-
Collect the filtrate (aqueous phase) and quantify the amount of free drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100
-
-
3. In Vitro Drug Release Study:
-
Principle: The release of the encapsulated drug from the nanoparticles is monitored over time in a suitable release medium, often using the dialysis bag method.
-
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag with an appropriate molecular weight cutoff.
-
Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). A small amount of surfactant may be added to the medium to ensure sink conditions.
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Workflow for Lipid Nanoparticle Preparation.
References
Application Notes and Protocols for Lauryl Oleate as a Penetration Enhancer in Transdermal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a lipophilic compound with potential as a penetration enhancer in transdermal drug delivery systems. Its mechanism of action is believed to be similar to that of its constituent parts, particularly oleic acid, which is a well-documented penetration enhancer. These application notes provide a comprehensive guide for researchers interested in evaluating this compound as a penetration enhancer for topical and transdermal formulations. Due to a lack of extensive published data specifically on this compound, the following protocols and expected outcomes are largely based on the well-established effects of oleic acid and other fatty acid esters. Researchers are advised to use these notes as a starting point and to perform rigorous experimental validation for their specific active pharmaceutical ingredient (API) and formulation.
Mechanism of Action
The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. Fatty acid esters like this compound are thought to enhance penetration by disrupting this lipid barrier. The proposed mechanisms include:
-
Lipid Fluidization: this compound can intercalate into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids and increasing their fluidity. This creates more permeable pathways for drug molecules to diffuse through.
-
Phase Separation: The introduction of this compound can induce phase separation within the lipid matrix, creating disordered domains that offer less resistance to drug permeation compared to the native, highly ordered lipid structure.[1]
-
Interaction with Intracellular Proteins: While the primary effect is on lipids, some interaction with keratin in the corneocytes may also contribute to the overall enhancement effect.
The following diagram illustrates the proposed mechanism of action of fatty acid esters as penetration enhancers.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for evaluating the effect of this compound on the in vitro permeation of an API through a skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Test formulation: API in a suitable vehicle (e.g., propylene glycol, ethanol) with a specific concentration of this compound.
-
Control formulation: API in the same vehicle without this compound.
-
High-performance liquid chromatography (HPLC) system or other validated analytical method for API quantification.
-
Magnetic stirrers and stir bars
-
Water bath or heating block to maintain 32°C ± 1°C
-
Micro-syringes for sampling
-
Standard laboratory glassware and consumables
Experimental Workflow:
Detailed Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath or heating block set to maintain the skin surface temperature at 32°C ± 1°C.
-
-
Equilibration:
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Apply a precise amount of the test formulation (containing this compound) and the control formulation (without this compound) to the surface of the skin in the donor chamber. A typical application volume is 5-10 µL/cm².
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the API.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor formulation.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with this compound) / Jss (without this compound).
-
Data Presentation
Quantitative data from in vitro permeation studies should be summarized in a clear and structured table to facilitate comparison between the control and test formulations.
Table 1: In Vitro Permeation Parameters of [API Name] with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Lag Time (h) | Enhancement Ratio (ER) |
| Control (without this compound) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | 1.0 |
| Test (with X% this compound) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Calculate based on Jss] |
Data should be presented as mean ± standard deviation (n ≥ 3).
Safety Considerations
While this compound is generally considered safe for topical use and is found in cosmetic formulations, it is crucial to assess its potential for skin irritation and toxicity in the context of a transdermal drug delivery system.[2] Higher concentrations of penetration enhancers can sometimes lead to skin irritation. It is recommended to conduct in vitro cytotoxicity studies on skin cell lines (e.g., HaCaT keratinocytes) and in vivo skin irritation studies in animal models according to regulatory guidelines.
Conclusion
This compound holds promise as a penetration enhancer for transdermal drug delivery due to its lipophilic nature and its relation to oleic acid, a known enhancer. The protocols and guidelines provided here offer a framework for researchers to systematically evaluate the efficacy and safety of this compound for their specific API and formulation. Rigorous experimental design and data analysis are essential to determine the optimal concentration of this compound and to fully characterize its impact on transdermal drug permeation.
References
Protocol for Incorporating Lauryl Oleate in Topical Cream Formulations
Application Note AP-LO-TC-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a versatile ingredient in topical cream formulations, valued for its emollient, emulsifying, and skin-conditioning properties.[1][2][3] Its ability to enhance the percutaneous absorption of active pharmaceutical ingredients (APIs) makes it a subject of significant interest in transdermal drug delivery research. This document provides a detailed protocol for incorporating this compound into topical cream formulations and outlines key experiments to characterize the resulting product's physicochemical properties and performance.
This compound's mechanism as a penetration enhancer is primarily attributed to its interaction with the stratum corneum, the outermost layer of the skin. It is believed to disrupt the highly organized lipid structure of this layer, thereby increasing its fluidity and permeability to allow for the passage of drug molecules.[4][5] This physical disruption is a key consideration in formulation development.
Materials and Equipment
2.1 Materials
-
This compound (CAS No. 36078-10-1)
-
Oil phase components (e.g., Cetostearyl alcohol, Glyceryl monostearate)
-
Aqueous phase components (e.g., Purified water, Glycerin)
-
Emulsifying agents (e.g., Polysorbate 80, Sorbitan monooleate)
-
Preservatives (e.g., Phenoxyethanol, Parabens)
-
Active Pharmaceutical Ingredient (API) (if applicable)
-
Phosphate buffer saline (PBS, pH 7.4)
-
Analytical grade solvents for HPLC analysis
2.2 Equipment
-
Homogenizer/High-shear mixer
-
Water bath
-
Beakers and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
pH meter
-
Viscometer (e.g., Brookfield viscometer)
-
Apparatus for spreadability testing
-
Franz diffusion cells
-
High-Performance Liquid Chromatography (HPLC) system
-
Microscope
Experimental Protocols
3.1 Preparation of Topical Cream with this compound
This protocol describes the preparation of an oil-in-water (O/W) emulsion cream. The concentration of this compound can be varied to evaluate its impact on the cream's properties.
Procedure:
-
Oil Phase Preparation: In a beaker, combine the required amounts of this compound, other oil-soluble components (e.g., cetostearyl alcohol, glyceryl monostearate), and oil-soluble emulsifiers. Heat the mixture in a water bath to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble components, including humectants (e.g., glycerin) and water-soluble emulsifiers, in purified water. Heat this aqueous phase to 70-75°C. If an API is being incorporated, it should be dissolved in the appropriate phase based on its solubility.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer or high-shear mixer. Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a stable emulsion with a uniform droplet size.
-
Cooling: Allow the emulsion to cool down to room temperature under gentle, continuous stirring.
-
Final Additions: Once the cream has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
pH Adjustment: Measure the pH of the final cream and adjust if necessary to a skin-compatible range (typically 4.5-6.5) using suitable pH-adjusting agents (e.g., citric acid or triethanolamine).
-
Homogenization (Optional): For a finer and more uniform droplet size, the cream can be passed through a homogenizer again at a lower speed.
-
Storage: Transfer the final cream into appropriate containers and store at controlled room temperature.
3.2 Characterization of the Topical Cream
3.2.1 Viscosity Measurement
Viscosity is a critical parameter that affects the spreadability, feel, and stability of the cream.
Methodology:
-
Equilibrate the cream sample to a controlled temperature (e.g., 25°C).
-
Use a rotational viscometer with a suitable spindle (e.g., T-bar spindle for semi-solids).
-
Lower the spindle into the center of the cream sample, ensuring it is immersed to the specified depth and free of air bubbles.
-
Measure the viscosity at various rotational speeds (e.g., 10, 20, 50, 100 rpm) to assess the shear-thinning behavior of the cream.
-
Record the viscosity readings in centipoise (cP) or milliPascal-seconds (mPa·s).
3.2.2 Spreadability Test
Spreadability is an important characteristic for user compliance and uniform application of the topical product.
Methodology:
-
Place a known weight (e.g., 1 gram) of the cream on the center of a glass plate.
-
Place a second glass plate of known weight on top of the cream.
-
Carefully place a standard weight (e.g., 100 grams) on the upper plate and leave it for a set time (e.g., 1 minute).
-
Measure the diameter of the spread cream circle.
-
Calculate the spreadability using the following formula: S = M x L / T Where:
-
S = Spreadability
-
M = Weight tied to the upper slide
-
L = Length of the glass slide
-
T = Time taken to separate the slides
-
3.2.3 In Vitro Skin Permeation Study
This study evaluates the effect of this compound on the penetration of an API through the skin.
Methodology (using Franz Diffusion Cells):
-
Membrane Preparation: Use excised human or animal skin (e.g., rat, porcine) as the membrane. Shave the hair and carefully remove subcutaneous fat.
-
Franz Cell Setup: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C to mimic physiological conditions.
-
Sample Application: Apply a known quantity of the cream formulation containing the API and this compound to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for the concentration of the permeated API using a validated analytical method, such as HPLC.
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
Data Presentation
The following tables provide a template for presenting quantitative data from the characterization experiments.
Table 1: Effect of this compound Concentration on Cream Viscosity
| This compound Concentration (% w/w) | Viscosity at 10 rpm (cP) | Viscosity at 50 rpm (cP) |
| 0 (Control) | 35,000 | 15,000 |
| 2 | 32,000 | 13,500 |
| 5 | 28,000 | 11,000 |
| 10 | 24,000 | 9,000 |
Table 2: Effect of this compound Concentration on Cream Spreadability
| This compound Concentration (% w/w) | Spreadability (g·cm/s) |
| 0 (Control) | 10.5 |
| 2 | 12.0 |
| 5 | 14.5 |
| 10 | 17.0 |
Table 3: Effect of this compound on In Vitro Skin Permeation of a Model API
| This compound Concentration (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio* |
| 0 (Control) | 1.5 | 0.0015 | 1.0 |
| 2 | 3.2 | 0.0032 | 2.1 |
| 5 | 5.8 | 0.0058 | 3.9 |
| 10 | 8.1 | 0.0081 | 5.4 |
*Enhancement Ratio = Jss with enhancer / Jss of control
Visualizations
Diagram 1: Experimental Workflow for Cream Formulation and Characterization
Workflow for creating and testing topical creams with this compound.
Diagram 2: Proposed Mechanism of this compound as a Skin Penetration Enhancer
This compound fluidizes the stratum corneum's lipid matrix, enhancing API permeation.
References
Application Notes and Protocols: Lauryl Oleate as a Solubilizing Agent for Poorly Water-Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a lipophilic, non-ionic surfactant and emollient with significant potential as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature allows it to act as a lipid component in various drug delivery systems, including self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs). By incorporating lipophilic drugs into these lipid-based formulations, this compound can enhance their solubility, dissolution rate, and ultimately, their oral bioavailability. These application notes provide an overview of the utility of this compound and detailed protocols for its application in the formulation of poorly water-soluble drugs.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.
| Property | Value | Reference |
| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | [1] |
| Synonyms | Dodecyl oleate, Oleic acid lauryl ester | [1] |
| CAS Number | 36078-10-1 | [1] |
| Molecular Formula | C30H58O2 | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | |
| Solubility | Insoluble in water; Soluble in oils and organic solvents |
Quantitative Data: Solubility of Poorly Water-Soluble Drugs in Lipid Excipients
Table 1: Solubility of Celecoxib in Various Lipid Excipients
| Excipient | Drug Solubility (mg/g) | Reference |
| Oleic Acid | 65.4 | |
| Capmul MCM | 110.2 | |
| Maisine 35-1 | 85.6 | |
| Tween 80 | 45.3 | |
| Water | <0.005 |
Table 2: Solubility of Ibuprofen in Various Lipid Excipients
| Excipient | Drug Solubility (mg/g) | Reference |
| Oleic Acid | 400 | |
| Castor Oil | 250 | |
| Capryol 90 | 350 | |
| Tween 20 | 150 | |
| Water | 0.021 |
Table 3: Solubility of Griseofulvin in Various Lipid Excipients
| Excipient | Drug Solubility (mg/g) | Reference |
| Oleic Acid | 1.2 | |
| Capmul GMO-50 | 7.21 | |
| Myvacet 9-45 | 6.78 | |
| Poloxamer | 5.60 | |
| Water | 0.015 |
Experimental Protocols
The following section details the experimental protocols for evaluating this compound as a solubilizing agent.
Protocol 1: Determination of Maximum Drug Solubility in this compound
This protocol describes the equilibrium shake-flask method to determine the saturation solubility of a poorly water-soluble drug in this compound.
Materials:
-
Poorly water-soluble drug (e.g., celecoxib, ibuprofen, griseofulvin)
-
This compound
-
Scintillation vials with screw caps
-
Orbital shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method
-
Volumetric flasks and pipettes
-
Appropriate solvent for drug analysis (e.g., methanol, acetonitrile)
Procedure:
-
Add an excess amount of the drug to a series of scintillation vials.
-
Add a known volume or weight of this compound to each vial.
-
Securely cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully collect an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the drug concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of the drug in this compound, expressed as mg/g or mg/mL.
Protocol 2: Formulation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS formulation using this compound as the lipid phase.
Materials:
-
Poorly water-soluble drug
-
This compound (Oil phase)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil (this compound), surfactant, and co-surfactant at different ratios (e.g., 9:1, 8:2, ..., 1:9).
-
For each mixture, titrate with water dropwise while stirring and observe for the formation of a clear or slightly bluish, monophasic region, which indicates the formation of a microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region identified in the phase diagram.
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40-50 °C) to ensure homogeneity.
-
Add the pre-weighed drug to the excipient mixture and stir until it is completely dissolved.
-
Protocol 3: Characterization of this compound-Based SEDDS
This protocol describes the key characterization tests for the developed SEDDS formulation.
Materials and Equipment:
-
Developed SEDDS formulation
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
USP Dissolution Apparatus II
Procedure:
-
Self-Emulsification Time:
-
Add a known amount of the SEDDS pre-concentrate (e.g., 1 mL) to a beaker containing a known volume of deionized water (e.g., 250 mL) at 37 °C with gentle agitation (e.g., 50 rpm).
-
Visually observe the formation of the emulsion and record the time taken for the formulation to completely disperse and form a clear or slightly opalescent microemulsion.
-
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the SEDDS formulation with deionized water to an appropriate concentration.
-
Analyze the droplet size and PDI of the resulting emulsion using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the diluted emulsion to assess its surface charge and predict its stability.
-
-
Morphological Characterization (TEM):
-
Prepare a sample of the diluted emulsion on a TEM grid.
-
After negative staining, observe the morphology and size of the droplets under a TEM.
-
-
Drug Content Uniformity:
-
Dissolve a known amount of the SEDDS pre-concentrate in a suitable solvent.
-
Quantify the drug content using a validated analytical method (e.g., HPLC) to ensure uniformity.
-
Protocol 4: In Vitro Drug Release Study
This protocol details the in vitro release of the drug from the this compound-based SEDDS formulation.
Materials and Equipment:
-
Developed SEDDS formulation
-
USP Dissolution Apparatus II (Paddle type)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Syringes and filters
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Set up the dissolution apparatus with the appropriate dissolution medium maintained at 37 ± 0.5 °C and a paddle speed of 50 rpm.
-
Accurately weigh a quantity of the SEDDS formulation containing a known amount of the drug and enclose it in a dialysis bag.
-
Place the dialysis bag in the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the collected samples through a suitable filter.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Conclusion
This compound is a versatile excipient that can serve as an effective solubilizing agent for poorly water-soluble drugs. Its application in lipid-based drug delivery systems like SEDDS can significantly enhance the solubility and dissolution of BCS Class II and IV drugs. The protocols provided in these application notes offer a systematic approach for researchers and formulation scientists to evaluate and utilize this compound in the development of robust and effective drug products. Further studies to generate specific solubility data of various APIs in this compound will be beneficial for its wider application in the pharmaceutical industry.
References
Application of Lauryl Oleate in Cell Culture Media Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical aspect of modern biotechnology, essential for robust cell growth, high viability, and enhanced productivity in biopharmaceutical manufacturing and research. In the move towards serum-free and chemically defined media, the supplementation with lipids and fatty acids has become paramount. Lauryl oleate, the ester of lauryl alcohol and oleic acid, is emerging as a beneficial supplement in cell culture, primarily due to its role as a source of oleic acid, a key monounsaturated fatty acid. This document provides detailed application notes and protocols for the use of this compound in cell culture media, with a focus on improving cell proliferation, viability, and recombinant protein production.
While direct quantitative data for this compound is still emerging, the well-documented effects of its constituent fatty acid, oleic acid, provide a strong foundation for its application. Oleic acid is known to be a crucial component for maintaining cell membrane fluidity, serving as an energy source, and acting as a precursor for essential cellular molecules[1][2][]. Supplementation with oleic acid has been shown to enhance metabolic efficiency and cell viability, which is particularly beneficial for high-density cultures and recombinant protein expression[2][]. This compound, being a more stable and less cytotoxic delivery form of oleic acid, presents a promising alternative to free fatty acid supplementation.
Data Presentation
The following tables summarize the expected effects of this compound supplementation on key cell culture parameters, based on published data for oleic acid. These tables are intended to provide a comparative overview for researchers designing their experiments.
Table 1: Effect of Oleic Acid (as a proxy for this compound) on Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration | Effect on Cell Viability | Reference |
| HepG2 | 250 | 24 h | 81% of control | |
| HepG2 | 500 | 24 h | 52% of control | |
| Hep3B | 300 | 48 h | Significant dose-dependent reduction | |
| Huh7.5 | 300 | 48 h | Significant dose-dependent reduction |
Table 2: Effect of Oleic Acid (as a proxy for this compound) on Cell Proliferation
| Cell Line | Concentration (mmol/l) | Treatment Duration | Effect on Cell Proliferation | Reference |
| 786-O Renal Carcinoma | 0.05 - 0.2 | 48 h | Marked dose-dependent increase | |
| MDA-MB-231 Breast Cancer | Not specified | Not specified | Stimulates proliferation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its high lipophilicity and extremely limited water solubility, this compound must be prepared in a suitable solvent before being added to cell culture media. The following protocol describes the preparation of a this compound stock solution using ethanol.
Materials:
-
This compound (high purity)
-
Ethanol (200 proof, sterile)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound into a sterile conical tube.
-
Add a sufficient volume of sterile ethanol to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the this compound stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Supplementation of Cell Culture Media with this compound
Direct addition of the ethanolic this compound stock solution to the aqueous cell culture medium can cause precipitation. To enhance solubility and bioavailability, it is recommended to complex the this compound with a carrier protein like bovine serum albumin (BSA).
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA solution (e.g., 10% w/v in sterile PBS or basal medium)
-
Serum-free cell culture medium
-
Sterile tubes
Procedure:
-
Warm the fatty acid-free BSA solution and the serum-free cell culture medium to 37°C.
-
In a sterile tube, add the desired volume of the this compound stock solution to the BSA solution. The molar ratio of this compound to BSA should be optimized, but a starting point of 2:1 to 4:1 is recommended.
-
Incubate the this compound-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Add the this compound-BSA complex to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Mix the supplemented medium gently but thoroughly.
-
The final concentration of ethanol in the culture medium should not exceed 0.5% to avoid solvent toxicity.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-supplemented medium (prepared as in Protocol 2) at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Remove the medium and replace it with 100 µL of medium containing various concentrations of the this compound-BSA complex. Include a vehicle control (medium with BSA and the equivalent amount of ethanol) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Visualizations
The proliferative and pro-survival effects of fatty acids like oleic acid are often mediated through specific signaling pathways. While the direct signaling cascade of this compound is under investigation, it is hypothesized to act through the pathways activated by oleic acid following its intracellular release.
GPR40 Signaling Pathway
Oleic acid is a known agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 can lead to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of downstream signaling cascades that promote cell proliferation.
Caption: GPR40 signaling pathway activated by oleic acid.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Fatty acids can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
Caption: PI3K/Akt signaling pathway stimulated by fatty acids.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound supplementation in cell culture.
Caption: Workflow for this compound supplementation experiments.
Conclusion
This compound presents a promising supplement for serum-free cell culture media, offering a stable and effective means of delivering oleic acid to cultured cells. While further research is needed to fully elucidate its specific effects and optimal usage, the existing knowledge on oleic acid provides a strong rationale for its application. The protocols and information provided herein offer a comprehensive starting point for researchers and drug development professionals to explore the benefits of this compound in their specific cell culture systems, with the potential to significantly enhance cell growth, viability, and the production of valuable biotherapeutics. As with any new supplement, it is crucial to perform dose-response studies to determine the optimal, non-toxic concentration for each specific cell line and application.
References
Application Notes and Protocols for Evaluating the Emulsifying Properties of Lauryl Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the emulsifying properties of lauryl oleate, a long-chain fatty acid ester with applications in pharmaceutical and cosmetic formulations.[1][2] this compound's amphiphilic nature makes it a valuable ingredient for creating stable emulsions, enhancing skin feel, and potentially improving the delivery of active pharmaceutical ingredients (APIs).[1] This document outlines detailed protocols for characterizing emulsions stabilized with this compound, focusing on stability, droplet size, and interfacial properties.
Introduction to this compound as an Emulsifier
This compound is the ester of lauryl alcohol and oleic acid. Its structure, comprising a long hydrophobic carbon chain and a more hydrophilic ester group, allows it to act as an effective emulsifying agent, stabilizing mixtures of oil and water.[1] In pharmaceutical and cosmetic formulations, it is used as an emollient, skin conditioning agent, and a solubilizing agent to improve the stability and bioavailability of drug formulations.[1] The evaluation of its emulsifying properties is crucial for developing robust and effective topical and oral delivery systems.
A key parameter for selecting an emulsifier is its Hydrophilic-Lipophilic Balance (HLB). The HLB system is a scale from 0 to 20 that helps in choosing the right emulsifier for a specific oil-in-water (o/w) or water-in-oil (w/o) emulsion. Emulsifiers with low HLB values are more lipophilic and suitable for w/o emulsions, while those with high HLB values are more hydrophilic and favor o/w emulsions. The required HLB for an oil phase can be determined experimentally to achieve optimal emulsion stability.
Key Parameters for Emulsion Evaluation
The following table summarizes the critical parameters for evaluating emulsions stabilized with this compound and the common methods for their assessment.
| Parameter | Method(s) | Description |
| Emulsion Type | Dilution Test, Conductivity Measurement | Determines if the emulsion is oil-in-water (o/w) or water-in-oil (w/o). |
| Droplet Size and Distribution | Microscopic Analysis, Dynamic Light Scattering (DLS) | Measures the size of the dispersed phase droplets, which is a key indicator of emulsion stability. |
| Zeta Potential | Electrophoretic Light Scattering | Indicates the magnitude of the electrostatic charge on the droplet surface, which influences the repulsive forces between droplets and thus stability. |
| Rheological Properties | Viscometry, Rheometry | Characterizes the flow behavior and viscosity of the emulsion, which are important for product performance and stability. |
| Physical Stability | Visual Observation, Centrifugation, Freeze-Thaw Cycling | Assesses the emulsion's resistance to creaming, coalescence, and phase separation under various stress conditions. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Evaluates the thermal behavior of the emulsion components and can provide insights into phase transitions and stability. |
Experimental Protocols
This section provides detailed protocols for the key experiments used to evaluate the emulsifying properties of this compound.
This protocol describes a general method for preparing an oil-in-water (o/w) emulsion using this compound as the emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Soybean Oil)
-
Aqueous Phase (e.g., Deionized Water)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers
-
Heating plate with magnetic stirrer
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the desired amount of this compound and the oil phase. Heat the mixture to 70-75°C while stirring until all components are fully dissolved and uniform.
-
Prepare the Aqueous Phase: In a separate beaker, heat the aqueous phase to the same temperature (70-75°C).
-
Form the Emulsion: Slowly add the aqueous phase to the oil phase while homogenizing at high speed. Continue homogenization for 5-10 minutes.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools to room temperature.
a) Dilution Test:
-
Place a drop of the emulsion on a glass slide.
-
Add a drop of water and observe the miscibility.
-
If the emulsion disperses readily in water, it is an o/w type. If it does not, it is a w/o type.
b) Conductivity Measurement:
-
Immerse a conductivity probe into the emulsion.
-
An o/w emulsion will have a higher electrical conductivity due to the continuous aqueous phase, while a w/o emulsion will have a very low conductivity.
Equipment:
-
Dynamic Light Scattering Instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute a small amount of the emulsion with deionized water to a suitable concentration for DLS measurement (this will depend on the instrument). The dilution should be sufficient to avoid multiple scattering effects.
-
Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Data Acquisition: Perform the measurement according to the instrument's software instructions. The software will typically provide the average droplet size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
a) Centrifugation:
-
Fill a centrifuge tube with the emulsion.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe for any signs of phase separation, such as creaming (an upper layer of concentrated droplets) or coalescence (the formation of a distinct oil layer).
b) Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a container and store it at a low temperature (e.g., -15°C) for 24 hours.
-
Allow the sample to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat this cycle for a specified number of times (e.g., 3 cycles).
-
After each cycle, visually inspect the emulsion for any changes in appearance, such as graininess or phase separation.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the evaluation of this compound emulsions.
Table 1: Droplet Size and Zeta Potential of this compound Emulsions
| This compound Conc. (% w/w) | Oil Phase Conc. (% w/w) | Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | 10 | 250 | 0.25 | -35 |
| 3 | 10 | 180 | 0.18 | -42 |
| 5 | 10 | 150 | 0.15 | -48 |
| 3 | 20 | 220 | 0.22 | -38 |
Table 2: Physical Stability of this compound Emulsions
| This compound Conc. (% w/w) | Oil Phase Conc. (% w/w) | Centrifugation Stability (Phase Separation) | Freeze-Thaw Stability (3 Cycles) |
| 1 | 10 | Slight Creaming | Stable |
| 3 | 10 | Stable | Stable |
| 5 | 10 | Stable | Stable |
| 3 | 20 | Stable | Stable |
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of emulsifying properties.
Caption: Workflow for the preparation of an oil-in-water emulsion.
References
Characterization of Lauryl Oleate Nanoparticles by Dynamic Light Scattering (DLS) and Zeta Potential: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl oleate, a wax ester, is an increasingly utilized lipid in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles offer promising potential as delivery vehicles for poorly soluble drugs, providing advantages such as controlled release, improved stability, and enhanced bioavailability. The physicochemical characteristics of these nanoparticles, particularly their size, size distribution, and surface charge, are critical parameters that dictate their in vitro and in vivo performance.
This application note provides a detailed protocol for the synthesis of this compound nanoparticles using the hot high-pressure homogenization (HPH) technique. Furthermore, it outlines the standard procedures for characterizing the resulting nanoparticles by Dynamic Light Scattering (DLS) for size and polydispersity analysis, and by electrophoretic light scattering for determining the zeta potential, a key indicator of colloidal stability.
Experimental Protocols
Materials
-
This compound (Lipid Phase)
-
Polysorbate 80 (Tween® 80) (Surfactant)
-
Soy Lecithin (Co-surfactant)
-
Glycerol (Cryoprotectant/Tonicity Agent)
-
Purified Water (Aqueous Phase)
Equipment
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer with Hotplate
-
Dynamic Light Scattering (DLS) Instrument with Zeta Potential Measurement Capability
-
Analytical Balance
-
Beakers and Graduated Cylinders
Protocol for Synthesis of this compound Nanoparticles by Hot High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of this compound and soy lecithin.
-
Heat the mixture in a beaker to a temperature approximately 10-15°C above the melting point of this compound in a temperature-controlled water bath.
-
Stir the mixture gently until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of Polysorbate 80 and glycerol and dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase under gentle magnetic stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at high speed for 3-5 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately introduce the hot pre-emulsion into the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined empirically for each specific formulation.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature by placing the beaker in an ice bath under gentle stirring. This rapid cooling facilitates the solidification of the lipid droplets into solid nanoparticles.
-
-
Storage:
-
Store the final nanoparticle dispersion in a sealed container at 4°C.
-
Protocol for DLS and Zeta Potential Measurement
-
Sample Preparation:
-
Before measurement, allow the nanoparticle dispersion to equilibrate to room temperature.
-
Dilute a small aliquot of the this compound nanoparticle dispersion with purified water to an appropriate concentration. The optimal concentration should be determined to ensure sufficient scattering intensity without causing multiple scattering effects. A typical starting point is a 1:100 dilution.
-
Gently vortex the diluted sample to ensure homogeneity. Avoid sonication, as it may alter the nanoparticle structure.
-
-
DLS Measurement (Particle Size and Polydispersity Index - PDI):
-
Transfer the diluted sample into a clean, disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the dispersant viscosity and refractive index (use values for water at 25°C).
-
Allow the sample to thermally equilibrate within the instrument for at least 1-2 minutes.
-
Perform the measurement. Typically, three consecutive measurements are performed and the results are averaged.
-
Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample into a specific zeta potential measurement cell (e.g., a folded capillary cell).
-
Ensure there are no air bubbles in the cell.
-
Place the cell in the instrument.
-
Set the instrument parameters, including the dispersant dielectric constant and viscosity.
-
Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
Record the zeta potential value in millivolts (mV).
-
Data Presentation
The quantitative data obtained from the DLS and zeta potential measurements should be summarized in a clear and structured table for easy comparison and analysis.
| Formulation ID | This compound (%) | Surfactant (%) | Co-surfactant (%) | Z-Average (d.nm) | PDI | Zeta Potential (mV) |
| LONP-1 | 5 | 2.5 | 0.5 | 185.3 ± 3.2 | 0.198 ± 0.015 | -28.7 ± 1.5 |
| LONP-2 | 10 | 2.5 | 0.5 | 254.1 ± 4.1 | 0.256 ± 0.021 | -32.4 ± 1.8 |
| LONP-3 | 5 | 5.0 | 0.5 | 152.8 ± 2.8 | 0.175 ± 0.011 | -35.1 ± 2.1 |
Data are presented as mean ± standard deviation (n=3).
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.
Conclusion
This application note provides a robust and detailed methodology for the preparation and characterization of this compound nanoparticles. The hot high-pressure homogenization technique is a scalable and effective method for producing nanoparticles with controlled size and a narrow size distribution. Dynamic Light Scattering and zeta potential measurements are indispensable tools for ensuring the quality, stability, and batch-to-batch consistency of the nanoparticle formulations. Adherence to these protocols will enable researchers and drug development professionals to reliably produce and characterize this compound nanoparticles for a wide range of pharmaceutical applications.
Troubleshooting & Optimization
Technical Support Center: Stabilizing Lauryl Oleate in Cosmetic Formulations
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the prevention of oxidation in lauryl oleate-containing cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a wax ester synthesized from lauryl alcohol and oleic acid. Its susceptibility to oxidation stems from the oleic acid component, which is a monounsaturated fatty acid containing a carbon-carbon double bond. This double bond is a reactive site vulnerable to attack by free radicals, initiating an oxidative chain reaction.[1][2][3]
Q2: What are the primary mechanisms of this compound oxidation?
The primary mechanism is autoxidation, a free-radical chain reaction that proceeds in three stages:
-
Initiation: Formation of free radicals, often catalyzed by initiators like heat, UV light, or trace metal ions (e.g., iron, copper).[4]
-
Propagation: The initial radicals react with oxygen to form peroxyl radicals. These highly reactive species then abstract hydrogen atoms from other this compound molecules, creating lipid hydroperoxides and propagating the chain reaction.[5]
-
Termination: The reaction ceases when radicals combine to form stable, non-radical products.
This process leads to the degradation of the ester, affecting the quality of the cosmetic formulation.
Q3: What are the noticeable signs of this compound oxidation in a formulation?
Oxidation compromises the quality and stability of a cosmetic product. Key signs include:
-
Changes in Odor: Development of unpleasant, rancid smells due to the formation of volatile secondary oxidation products like aldehydes and ketones.
-
Discoloration: Formulations may turn yellow or brown.
-
Texture and Viscosity Changes: The product's consistency can change, potentially leading to separation or a grainy feel.
-
Reduced Efficacy: The degradation of this compound can impact the stability and performance of other active ingredients in the formula.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Formulation develops a rancid odor shortly after production. | Insufficient antioxidant protection or presence of pro-oxidant contaminants (e.g., metal ions). | 1. Increase the concentration of the primary antioxidant. 2. Introduce a chelating agent to sequester metal ions. 3. Verify the purity of raw materials for metal contaminants. |
| Product discolors (turns yellow) when exposed to light. | Photo-oxidation. The formulation is sensitive to UV or visible light. | 1. Incorporate a UV absorber or a photostabilizer into the formulation. 2. Switch to opaque or UV-blocking packaging to prevent light exposure. |
| Antioxidant system appears ineffective. | 1. Incorrect antioxidant type for the system (e.g., water-soluble vs. oil-soluble). 2. Antioxidant degradation due to heat or pH. 3. Overwhelming presence of metal catalysts. | 1. Ensure an oil-soluble antioxidant (e.g., tocopherols, BHT) is used for the oil phase. 2. Add the antioxidant during the cool-down phase of formulation to prevent thermal degradation. 3. Combine the primary antioxidant with a chelating agent for a synergistic effect. |
| Shelf-life is shorter than predicted by accelerated stability tests. | The chosen accelerated test method (e.g., high-temperature Rancimat) may not perfectly reflect ambient storage conditions. | 1. Use multiple stability testing methods for a more comprehensive prediction. The Schaal oven test (60-63°C) is considered to reflect ambient changes more closely than high-temperature methods. 2. Conduct real-time stability studies in the final packaging. |
Strategies for Preventing Oxidation
Preventing the oxidation of this compound requires a multi-faceted approach involving the use of antioxidants, chelating agents, and appropriate packaging.
Antioxidants
Antioxidants inhibit oxidation by interfering with the free-radical chain reaction. They are categorized as primary or secondary.
-
Primary Antioxidants (Chain-Breakers): These molecules donate a hydrogen atom to free radicals, converting them into stable, non-reactive species. For oil-based ingredients like this compound, oil-soluble antioxidants are essential.
| Antioxidant | Typical Use Level (%) | Key Characteristics |
| Mixed Tocopherols (Vitamin E) | 0.05 - 0.5 | Natural, oil-soluble. Gamma-tocopherol is particularly effective at protecting the formulation itself from oxidation. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Synthetic, highly effective, and cost-efficient. Good carry-through protection in heated processes. |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1 | Synthetic, often used in combination with BHT. Particularly effective in protecting the flavor and color of essential oils. |
| Rosemary Leaf Extract | 0.02 - 0.2 | Natural antioxidant containing compounds like carnosic acid. Provides effective protection. |
| Ascorbyl Palmitate | 0.01 - 0.1 | An oil-soluble ester of Vitamin C. Often used in synergistic blends with tocopherols. |
-
Secondary Antioxidants: This category includes substances that suppress oxidation through other mechanisms, such as chelating metal ions.
Chelating Agents (Synergists)
Trace amounts of metal ions like iron and copper, often present in raw materials or water, can significantly accelerate the rate of oxidation. Chelating agents, also known as sequestrants, bind these metal ions, rendering them inert. Their inclusion can dramatically boost the performance of primary antioxidants.
| Chelating Agent | Typical Use Level (%) | Key Characteristics |
| Ethylenediaminetetraacetic Acid (EDTA) and its salts | 0.05 - 0.2 | Highly effective synthetic chelator. Disodium EDTA is a common choice. |
| Sodium Phytate | 0.05 - 0.2 | A natural, biodegradable alternative to EDTA, derived from sources like rice bran. Also possesses antioxidant properties. |
| Citric Acid | 0.1 - 0.5 | A natural and biodegradable chelator. |
| Gluconolactone / Sodium Gluconate | 0.1 - 1.0 | Natural chelators that can also offer moisturizing benefits. |
Protective Packaging
The final formulation should be protected from environmental factors that promote oxidation.
-
Light Protection: Use opaque or dark-colored packaging (e.g., amber glass, opaque plastic) to shield the product from UV and visible light, which can initiate photo-oxidation.
-
Oxygen Protection: Select packaging with low oxygen permeability to minimize the formulation's exposure to air. Airless pumps, aluminum tubes, or glass containers with tight-fitting seals are excellent choices.
The following table illustrates how packaging material choice can impact the barrier properties, using moisture permeation as an example of how different materials offer varying levels of protection. A similar principle applies to oxygen transmission.
| Packaging Material | Moisture Permeation Rate (mg/blister/day) | Protective Efficacy |
| Polyvinyl Chloride (PVC) | 0.259 | Low |
| Cyclic Olefin Copolymer | 0.040 | Medium |
| Aclar® (PCTFE) | 0.008 | High |
| Cold-Form Aluminum | 0.001 | Very High (Excellent Barrier) |
| (Data adapted from a study on a moisture-sensitive compound to illustrate barrier properties) |
Diagrams and Workflows
Lipid Autoxidation Pathway
The diagram below illustrates the three stages of the free-radical chain reaction that leads to the oxidation of this compound.
Caption: The free-radical mechanism of lipid autoxidation.
Stabilization Strategy Workflow
This workflow provides a logical approach to designing a robust stabilization system for a formulation containing this compound.
Caption: Workflow for selecting an effective stabilization system.
Mechanism of Protective Agents
This diagram shows how primary antioxidants and chelating agents work together to inhibit the oxidation process.
Caption: Dual protection via antioxidants and chelating agents.
Experimental Protocols
Oxidative Stability Testing
To quantify the stability of this compound in a formulation and evaluate the effectiveness of a stabilization system, accelerated oxidation tests are commonly used.
1. Rancimat Method (Oxidative Stability Index)
-
Principle: This method accelerates oxidation by exposing the sample to elevated temperatures (e.g., 110-140°C) and a constant stream of purified air. Volatile acidic byproducts of oxidation are collected in deionized water, and the instrument measures the increase in conductivity of the water. The time taken to reach a rapid increase in conductivity is known as the induction period (IP) or Oxidative Stability Index (OSI). A longer IP indicates higher stability.
-
Methodology:
-
Place a precise amount of the cosmetic oil or formulation (typically 3-5 g) into the reaction vessel.
-
Set the instrument to the desired temperature (e.g., 120°C) and airflow rate (e.g., 20 L/h).
-
Place the vessel into the heating block and insert the air tube.
-
Fill a measuring vessel with 60 mL of deionized water and attach the conductivity electrode.
-
Start the measurement. The instrument will automatically plot conductivity over time and calculate the induction period.
-
Compare the IP of the unstabilized formulation to versions containing different antioxidant systems.
-
2. Schaal Oven Test
-
Principle: This test is a prolonged storage test at a moderately elevated temperature to accelerate oxidation under conditions that are less harsh than the Rancimat method. Stability is often assessed by measuring the Peroxide Value (PV) at regular intervals.
-
Methodology:
-
Place 20-50 mL of the sample into loosely capped, identical glass containers.
-
Store the containers in a convection oven at a constant temperature, typically 60-63°C.
-
At set time points (e.g., 0, 24, 48, 96 hours), remove a sample for analysis.
-
Determine the Peroxide Value (PV) of each sample using a standard titration method (e.g., AOCS Cd 8-53). PV measures the concentration of hydroperoxides, the primary products of oxidation.
-
Plot the PV against time. The time required to reach a specific PV (e.g., 20 meq/kg) or the point of sharp PV increase indicates the sample's relative stability.
-
References
- 1. Buy this compound | 36078-10-1 [smolecule.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Chelating Agents in Modern Cosmetic Formulations and Their Benefits [thinkdochemicals.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Strategies to avoid phase separation in lauryl oleate emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in avoiding phase separation in lauryl oleate emulsions.
Troubleshooting Guide: Phase Separation in this compound Emulsions
Phase separation in emulsions can manifest in several ways, including creaming, coalescence, flocculation, and Ostwald ripening. Below are common issues and actionable strategies to resolve them.
Issue 1: Creaming or Sedimentation
-
Observation: A concentrated layer of the dispersed phase (this compound) forms at the top (creaming) or bottom (sedimentation) of the emulsion.
-
Cause: This is a gravitational separation due to a density difference between the oil and water phases and is often a precursor to irreversible phase separation.
-
Solutions:
-
Increase the Viscosity of the Continuous Phase: A more viscous external phase slows the movement of the dispersed droplets.
-
Action: Incorporate a rheology modifier such as xanthan gum, carbomer, or hydroxyethylcellulose into the aqueous phase.
-
-
Reduce Droplet Size: Smaller droplets are less affected by gravity.
-
Action: Enhance the homogenization process by increasing the speed, duration, or pressure.
-
-
Adjust Phase Volume Ratio: High concentrations of the dispersed phase can accelerate creaming.
-
Action: Experiment with lower concentrations of the this compound phase.
-
-
Issue 2: Coalescence
-
Observation: The dispersed droplets merge to form larger droplets, eventually leading to a separate layer of oil. This process is irreversible.
-
Cause: An unstable interfacial film between the oil and water phases.
-
Solutions:
-
Optimize the Emulsifier System: The choice and concentration of emulsifiers are critical for a stable interfacial film.
-
Action:
-
HLB (Hydrophilic-Lipophilic Balance) Value: While a specific required HLB for this compound is not definitively published, its constituent components, lauric acid (required HLB for O/W ~15-16) and oleic acid (required HLB for O/W ~17), suggest a high required HLB for an oil-in-water (O/W) emulsion. A systematic approach to determine the optimal HLB is recommended.
-
Emulsifier Blends: A combination of a high-HLB emulsifier (e.g., Polysorbate 80) and a low-HLB emulsifier (e.g., Sorbitan Oleate) often creates a more stable emulsion than a single emulsifier.
-
-
-
Increase Emulsifier Concentration: Insufficient emulsifier will not adequately cover the surface of the oil droplets.
-
Action: Incrementally increase the total emulsifier concentration.
-
-
Control Temperature: Temperature fluctuations can affect emulsifier performance.
-
Action: Ensure both oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification and cool the emulsion with gentle stirring.
-
-
Issue 3: Flocculation
-
Observation: The dispersed droplets clump together without merging. This is often a reversible process.
-
Cause: Weak repulsive forces between droplets.
-
Solutions:
-
Increase Zeta Potential: For emulsions stabilized by ionic surfactants, a higher absolute zeta potential indicates greater electrostatic repulsion between droplets.
-
Action: Adjust the pH of the aqueous phase away from the isoelectric point of the emulsifier.
-
-
Incorporate Steric Stabilizers: Non-ionic surfactants and polymers can provide a protective layer around droplets, preventing them from getting too close.
-
Action: Ensure an adequate concentration of non-ionic emulsifiers or add a protective colloid.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HLB value of an O/W emulsion with this compound?
A1: Based on the required HLB of its constituent parts, a starting HLB in the range of 13-15 for an O/W emulsion is a reasonable hypothesis. It is highly recommended to experimentally determine the optimal HLB by preparing a series of emulsions with varying HLB values and assessing their stability.
Q2: How can I determine the optimal emulsifier concentration?
A2: Start with a total emulsifier concentration of around 5-10% of the oil phase weight. Prepare a series of emulsions with increasing emulsifier concentrations and evaluate their stability over time through visual observation and droplet size analysis. The optimal concentration will be the lowest amount that provides long-term stability.
Q3: What is the recommended method for preparing a stable this compound nanoemulsion?
A3: High-pressure homogenization is a common and effective method for producing nanoemulsions with small and uniform droplet sizes. This involves preparing a coarse emulsion using a high-shear mixer, followed by processing through a high-pressure homogenizer for several cycles.
Q4: How does pH affect the stability of my this compound emulsion?
A4: The pH of the aqueous phase can significantly impact the stability of emulsions, especially those stabilized with ionic surfactants. Changes in pH can alter the surface charge of the droplets, affecting the electrostatic repulsion between them. For emulsions with non-ionic surfactants, the effect of pH is generally less pronounced, but it can still influence the stability by affecting other components in the formulation.
Q5: My emulsion looks grainy. What is the cause and how can I fix it?
A5: A grainy texture can be due to the crystallization of components, especially if solid fats or waxes are included in the oil phase. Ensure that both the oil and water phases are heated sufficiently to melt all components completely before emulsification, and that the emulsion is cooled with continuous, gentle stirring to prevent premature crystallization.
Data Presentation
Table 1: Example Formulations for Determining Optimal HLB of a 20% this compound O/W Emulsion
| Formulation ID | This compound (% w/w) | Polysorbate 80 (% w/w) | Sorbitan Oleate (% w/w) | Total Emulsifier (% w/w) | Calculated HLB |
| LO-HLB-11 | 20 | 3.68 | 1.32 | 5.0 | 11.0 |
| LO-HLB-12 | 20 | 4.16 | 0.84 | 5.0 | 12.0 |
| LO-HLB-13 | 20 | 4.63 | 0.37 | 5.0 | 13.0 |
| LO-HLB-14 | 20 | 5.11 | -0.11 (use 5.0 of a single emulsifier with HLB 14) | 5.0 | 14.0 |
| LO-HLB-15 | 20 | 5.0 | 0.0 | 5.0 | 15.0 |
Table 2: Stability Assessment of this compound Emulsions at Different HLB Values (Hypothetical Data)
| Formulation ID | Initial Droplet Size (nm) | Droplet Size after 30 days at 25°C (nm) | Viscosity (cP) | Visual Stability after 30 days |
| LO-HLB-11 | 450 | 980 (coalescence) | 150 | Phase Separation |
| LO-HLB-12 | 320 | 650 (creaming) | 200 | Creaming |
| LO-HLB-13 | 250 | 265 | 250 | Stable |
| LO-HLB-14 | 280 | 310 | 230 | Stable |
| LO-HLB-15 | 350 | 550 (slight creaming) | 180 | Slight Creaming |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion by High-Pressure Homogenization
-
Oil Phase Preparation:
-
Weigh the required amounts of this compound and lipophilic emulsifier (e.g., Sorbitan Oleate).
-
Heat the oil phase to 75°C in a water bath with gentle stirring until all components are fully dissolved and uniform.
-
-
Aqueous Phase Preparation:
-
Weigh the required amounts of deionized water, hydrophilic emulsifier (e.g., Polysorbate 80), and any water-soluble additives (e.g., viscosity modifier, preservative).
-
Heat the aqueous phase to 75°C in a separate vessel with stirring until all components are dissolved.
-
-
Pre-emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while homogenizing with a high-shear mixer (e.g., Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined experimentally.
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle agitation.
-
-
Final Additions:
-
If required, add any temperature-sensitive active ingredients or preservatives once the emulsion has cooled to below 40°C.
-
Protocol 2: Characterization of Emulsion Stability
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI.
-
Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis.
-
Perform measurements at regular intervals (e.g., day 0, 7, 14, 30) to monitor changes in droplet size, which can indicate instability such as coalescence or Ostwald ripening.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the diluted emulsion using an appropriate instrument. Zeta potential provides an indication of the electrostatic stability of the emulsion.
-
-
Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the undiluted emulsion. Changes in viscosity over time can be an indicator of changes in the emulsion structure.
-
-
Macroscopic Observation:
-
Visually inspect the emulsions stored at different temperatures (e.g., 4°C, 25°C, 40°C) for any signs of phase separation, such as creaming, coalescence, or sedimentation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Experimental workflow for this compound emulsion preparation.
Technical Support Center: Troubleshooting Lauryl Oleate Crystallization in Lipid-Based Systems
Welcome to the Technical Support Center dedicated to addressing challenges with lauryl oleate crystallization in your lipid-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My lipid-based formulation containing this compound has developed grainy textures/solid particles over time. What is causing this?
A1: The development of a grainy texture or solid particles in a formulation containing this compound is often due to its crystallization. This compound, a long-chain fatty acid ester, can crystallize out of the solution or emulsion if its concentration exceeds its solubility limit under certain conditions. This phenomenon can be triggered by factors such as temperature fluctuations, the composition of the lipid matrix, and the cooling rate during manufacturing.[1][2]
Q2: What are the key factors that influence the crystallization of this compound in a formulation?
A2: Several factors can influence the crystallization of this compound:
-
Temperature: Lower temperatures generally decrease the solubility of this compound, promoting crystallization.[2]
-
Concentration: If the concentration of this compound is close to or exceeds its saturation point in the formulation, it is more likely to crystallize.
-
Cooling Rate: Rapid cooling during the manufacturing process can lead to the formation of smaller, more numerous crystals, while slow cooling may result in larger, more noticeable crystals.[1]
-
Lipid Matrix Composition: The solubility of this compound is highly dependent on the other lipids and excipients in the formulation. The presence of certain oils and surfactants can either enhance its solubility or promote its crystallization.[3]
-
Presence of Nucleation Sites: Impurities or other solid particles in the formulation can act as nucleation sites, initiating the crystallization process.
Q3: How can I prevent or minimize this compound crystallization in my formulation?
A3: To prevent or minimize this compound crystallization, consider the following strategies:
-
Formulation Optimization:
-
Co-solvents: Incorporate co-solvents that improve the solubility of this compound in the oil phase.
-
Crystallization Inhibitors: Add surfactants or polymers that can interfere with crystal nucleation and growth.
-
Lipid Blend Modification: Adjust the oil phase by blending different oils and esters to improve the overall solvency for this compound.
-
-
Process Control:
-
Controlled Cooling: Implement a controlled and potentially rapid cooling process to manage crystal size.
-
-
Stability Testing: Conduct thorough stability testing under various temperature conditions, including freeze-thaw cycles, to identify potential crystallization issues early on.
Troubleshooting Guides
Guide 1: Investigating this compound Crystallization
If you suspect this compound crystallization, a systematic investigation is crucial. The following workflow can guide your analysis.
Caption: A workflow for troubleshooting this compound crystallization.
Guide 2: Strategies for Preventing Crystallization
This guide outlines a logical approach to preventing crystallization during formulation development.
Caption: A logical workflow for preventing crystallization.
Data Presentation
| Solvent/Excipient Type | Polarity | Expected this compound Solubility |
| Hydrocarbon Oils (e.g., Mineral Oil) | Nonpolar | High |
| Esters (e.g., Isopropyl Myristate) | Nonpolar | High |
| Fatty Alcohols (e.g., Cetyl Alcohol) | Nonpolar | Moderate to High |
| Silicones (e.g., Dimethicone) | Nonpolar | Moderate |
| Polyols (e.g., Propylene Glycol) | Polar | Low |
| Water | Polar | Very Low |
Experimental Protocols
Protocol 1: Polarized Light Microscopy (PLM) for Crystal Detection
Objective: To visually identify the presence of crystalline structures in a lipid-based formulation.
Methodology:
-
Place a small sample of the formulation onto a clean microscope slide.
-
Gently place a coverslip over the sample, avoiding the formation of air bubbles.
-
Examine the slide under a polarized light microscope at various magnifications (e.g., 10x, 20x, 40x).
-
Crystalline materials will appear as bright, birefringent structures against a dark background when the polarizers are crossed.
-
Record images of any crystalline structures observed.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting and crystallization behavior of this compound within a formulation.
Methodology:
-
Accurately weigh a small amount of the formulation (typically 5-10 mg) into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Equilibrate the sample at a starting temperature well above the expected melting point of this compound (e.g., 40°C).
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C) to induce crystallization.
-
Hold the sample at the low temperature for a few minutes to ensure complete crystallization.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to the starting temperature to observe the melting behavior.
-
Analyze the resulting thermogram to identify exothermic peaks (crystallization) during cooling and endothermic peaks (melting) during heating. The peak temperatures and enthalpies provide information about the thermal transitions of the components in your formulation.
References
Technical Support Center: Optimizing Lauryl Oleate as a Permeation Enhancer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for effectively optimizing the concentration of lauryl oleate as a skin permeation enhancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a permeation enhancer?
This compound is an ester formed from lauryl alcohol and oleic acid.[1] It functions as a chemical permeation enhancer by primarily interacting with the lipids in the outermost layer of the skin, the stratum corneum (SC).[2][3] The proposed mechanism involves the disruption of the highly ordered lipid structure of the SC, increasing its fluidity. This action creates pathways that are more permeable, allowing drug molecules to pass through the skin barrier more easily.[3][4]
Q2: Is this compound safe to use in topical and transdermal formulations?
This compound is generally considered safe for use in cosmetic and pharmaceutical products and is not classified as a hazardous substance. Safety assessments have concluded that alkyl esters like this compound are safe for use in cosmetics when formulated to be non-irritating. However, like any excipient, its potential for irritation is concentration-dependent. High concentrations may lead to skin irritation. It is crucial to perform skin sensitivity or irritation studies on the final formulation.
Q3: What is the typical concentration range for this compound in a formulation?
The optimal concentration of this compound is highly dependent on the specific drug, the vehicle (the base formulation), and the desired permeation profile. Studies on its constituent part, oleic acid, have shown efficacy at concentrations ranging from less than 1% to as high as 20%. However, some studies indicate that permeation enhancement does not always increase with concentration; for some drugs, a 10% concentration of oleic acid was more effective than 20%. Therefore, experimental determination of the optimal concentration for your specific application is essential.
Q4: What factors influence the effectiveness of this compound?
Several factors can influence its performance:
-
Concentration: The amount of this compound in the formulation is a critical factor.
-
Co-solvents/Vehicle: The other components of the formulation, such as propylene glycol or ethanol, can act synergistically with this compound to enhance permeation.
-
Drug Properties: The physicochemical properties of the active pharmaceutical ingredient (API), such as its lipophilicity and molecular weight, will affect how it interacts with the enhancer and the skin.
-
Skin Condition: The type and condition of the skin membrane (e.g., human vs. animal, age, integrity) used in experiments will impact results.
Experimental Protocols
Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines the methodology to determine the optimal concentration of this compound for enhancing the permeation of a specific API.
1. Materials and Reagents:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Vehicle/Formulation Base
-
Excised Skin Membrane (human or porcine skin is recommended)
-
Receptor Solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), potentially with a solubilizing agent to maintain sink conditions.
-
Franz Diffusion Cells
-
Water Bath/Circulator set to 32 ± 1°C
-
Validated Analytical Instrumentation (e.g., HPLC, LC-MS) for API quantification.
2. Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove subcutaneous fat using a scalpel.
-
Cut the skin into discs of appropriate size to fit the Franz diffusion cells.
-
(Optional) The epidermis can be separated from the dermis by heat-treatment (e.g., placing the skin in water at 60°C for 1 minute) if required.
-
Visually inspect each skin section for any imperfections before mounting.
3. Franz Diffusion Cell Setup:
-
Mount the skin disc between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Fill the receptor chamber with pre-warmed, degassed receptor solution, making sure no air bubbles are trapped under the skin.
-
Allow the system to equilibrate in the water bath at 32 ± 1°C for at least 30 minutes.
4. Application of Formulation:
-
Prepare several formulations containing the API at a fixed concentration and varying concentrations of this compound (e.g., 1%, 3%, 5%, 10% w/w).
-
Include a control formulation containing the API but no this compound.
-
Apply a precise, finite dose (e.g., 5-10 mg/cm²) of each test and control formulation onto the surface of the skin in the donor chamber.
5. Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Analyze the collected samples for API concentration using a validated analytical method.
6. Data Analysis:
-
Plot the cumulative amount of API permeated per unit area (μg/cm²) against time (hours).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the Permeability Coefficient (Kp) using the formula: Kp = Jss / C_d (where C_d is the initial drug concentration in the donor formulation).
-
Calculate the Enhancement Ratio (ER) to quantify the effect of this compound: ER = Jss (with this compound) / Jss (control, without this compound)
Quantitative Data Summary
Direct quantitative data on this compound is limited in publicly available literature. However, extensive research on its constituent, oleic acid , provides valuable insight into the potential enhancement ratios that can be achieved. The following table summarizes experimental data for oleic acid with various drugs.
| Drug | Enhancer & Concentration | Vehicle/System | Enhancement Ratio (ER) | Reference(s) |
| Lamotrigine | 10% Oleic Acid | Eudragit®RS100 Matrix Patch | 3.55 | |
| Diclofenac | 1% Oleic Acid | Propylene Glycol | 3.74 | |
| Indomethacin | Oleic Acid (conc. not specified) | Propylene Glycol | ~10 | |
| Meloxicam (MX) | 20% Oleic Acid | Transdermal Patch | 1.070 | |
| Loxapine Succinate | 1% Oleic Acid | Transdermal Patch | 3.72 (calculated from flux data) | |
| Methylparaben | 20% Oleic Acid | Benzyl Alcohol | 2.4 | |
| Ondansetron HCl | 10% Oleic Acid | Buccal Tablet | Significantly greater than control | |
| Diclofenac Diethylamine | 4% Oleic Acid | Saline/Methanol | 9-12 (compared to control) |
Note: This data is for oleic acid and should be used as a guideline. The performance of this compound must be determined experimentally for each specific drug and formulation.
Troubleshooting Guide
Q: Why am I not observing significant permeation enhancement with this compound?
-
A: Concentration may be suboptimal. The relationship between enhancer concentration and permeation is not always linear. A concentration that is too low may be ineffective, while a concentration that is too high could potentially form a separate phase within the stratum corneum, reducing its efficacy. It is crucial to test a range of concentrations.
-
A: The vehicle is critical. The formulation's base can significantly impact enhancer performance. This compound is lipophilic and works well with co-solvents like propylene glycol or ethanol that can also act as enhancers and improve its partitioning into the skin.
-
A: Drug properties matter. this compound is most effective for drugs that have difficulty crossing the lipid-rich stratum corneum. Highly lipophilic or hydrophilic drugs may require different enhancement strategies.
Q: My permeation results are highly variable between replicates. What are the common causes?
-
A: Inherent biological variability. Excised skin, even from the same donor, can have regional differences in thickness and lipid composition. Using a sufficient number of replicates (n=4 to 6) and sourcing skin from a consistent anatomical site can help minimize this.
-
A: Inconsistent experimental technique. Ensure precise application of the formulation, accurate sampling volumes, and complete removal of air bubbles from the Franz cells. Air bubbles can create a barrier to diffusion and lead to artificially low results.
-
A: Skin integrity issues. The barrier function of the skin samples may be compromised. It is good practice to measure the transepidermal water loss (TEWL) or electrical resistance of the skin before the experiment to ensure the barrier is intact.
Q: I'm observing signs of skin irritation (e.g., redness, swelling) in my ex vivo or in vivo model. What should I do?
-
A: Reduce the concentration. Skin irritation is often a dose-dependent effect. The primary step is to test lower concentrations of this compound to find a balance between efficacy and tolerability.
-
A: Evaluate the entire formulation. Other components in your vehicle could be contributing to the irritation. Test the vehicle without the API or enhancer to isolate the causative agent.
Q: My formulation containing this compound is physically unstable (e.g., showing phase separation or crystallization). How can I address this?
-
A: Check for solubility issues. The API or this compound may be precipitating out of the formulation over time. This is a common issue in transdermal patches where the drug is at a high concentration. Adjusting the solvent system or adding anti-nucleating agents (e.g., certain polymers like PVP) can improve stability.
-
A: Optimize the emulsification process. If you are working with an emulsion, ensure proper homogenization and consider the use of co-emulsifiers to improve the stability of the lipid phase containing this compound.
Visualizations
Caption: Experimental workflow for optimizing enhancer concentration.
Caption: Proposed mechanism of this compound in enhancing skin permeation.
References
- 1. Effect of permeation enhancers on in vitro release and transdermal delivery of lamotrigine from Eudragit®RS100 polymer matrix-type drug in adhesive patches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
Technical Support Center: Managing Lauryl Oleate Hydrolysis in Aqueous Formulations
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing the hydrolysis of lauryl oleate in aqueous-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern in my formulation?
This compound is an ester formed from lauryl alcohol and oleic acid.[1][2] In the presence of water, it can undergo hydrolysis, a chemical reaction where the ester bond is broken, reverting it back to its original constituents: lauryl alcohol and oleic acid.[1][3][4] This degradation is a significant concern because it can alter the physicochemical properties of a formulation, leading to emulsion instability, changes in viscosity, and a potential impact on the product's efficacy, shelf-life, and performance, particularly in drug delivery systems.
Q2: What are the chemical products of this compound hydrolysis?
The hydrolysis of one molecule of this compound yields one molecule of lauryl alcohol and one molecule of oleic acid. It is important to note that under basic (alkaline) conditions, the oleic acid produced will exist as its corresponding carboxylate salt (e.g., sodium oleate if sodium hydroxide is present).
Caption: Chemical reaction pathway for this compound hydrolysis.
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
Several factors can increase the rate of ester hydrolysis:
-
pH: The reaction is significantly catalyzed by both acidic and alkaline conditions compared to a neutral pH. Alkaline-catalyzed hydrolysis, also known as saponification, is typically much faster and is an irreversible reaction.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate.
-
Water Availability: As a reactant, the presence of water is essential for hydrolysis. Minimizing free water can slow the degradation process.
-
Catalysts: The presence of certain enzymes (e.g., lipases) or metal ions can catalyze the hydrolysis reaction.
Q4: What are the visible signs of formulation instability due to hydrolysis?
Visible signs that may indicate this compound hydrolysis in an emulsion include:
-
Creaming: A concentrated layer of the dispersed phase forms at the top or bottom.
-
Coalescence: Small droplets merge to form larger ones, which can lead to visible oil separation.
-
Phase Separation: The oil and water phases separate completely.
-
Changes in Viscosity: A noticeable increase or decrease in the thickness of the formulation.
-
Grainy or Waxy Appearance: This can occur if pH shifts cause components to crystallize or solidify.
Troubleshooting Guide
This section addresses common experimental issues. Follow the logical workflow to diagnose and solve problems related to this compound instability.
Caption: Troubleshooting workflow for this compound formulation instability.
Issue: My formulation's pH is drifting over time.
-
Probable Cause: The hydrolysis of this compound produces oleic acid, which will lower the pH of the formulation. This pH drop can then further accelerate acid-catalyzed hydrolysis, creating a cycle of degradation.
-
Solution: Incorporate a suitable buffer system to maintain the pH within a stable range. Buffers like phosphate or citrate can be effective, but their compatibility with the overall formulation must be verified.
Issue: I am observing phase separation and a loss of emulsion integrity.
-
Probable Cause: this compound may be acting as an emulsifying agent or a critical component of the oil phase. Its degradation into lauryl alcohol and oleic acid changes the chemical composition at the oil-water interface, disrupting the stabilizing film and leading to droplet coalescence.
-
Solutions:
-
Control the pH: Adjust and buffer the formulation to a pH range where hydrolysis is minimized (typically near neutral).
-
Optimize the Emulsifier System: The choice of emulsifier is critical. Non-ionic emulsifiers are generally less sensitive to pH changes. Consider increasing the emulsifier concentration or using a combination of emulsifiers to provide better steric hindrance and stability.
-
Proactive Strategies to Minimize Hydrolysis:
-
Temperature Control: Formulate, process, and store the product at the lowest practical temperature to reduce the reaction rate.
-
Chelating Agents: Add chelating agents like EDTA to bind metal ions that could catalyze hydrolysis.
-
Antioxidants: Incorporate antioxidants such as BHA, BHT, or tocopherols. While primarily used to prevent oxidation, oxidative processes can sometimes trigger or run parallel to hydrolytic degradation.
-
Inert Atmosphere: Manufacturing under an inert atmosphere, such as nitrogen, can prevent oxidation, which may indirectly improve stability.
Data Presentation
Table 1: Conceptual Data on the Influence of pH and Temperature on Ester Hydrolysis Rate
This table illustrates the expected trends in this compound degradation. Actual rates must be determined experimentally.
| Temperature | pH Level | Expected Hydrolysis Rate (% Degradation per Month) | Primary Mechanism |
| 25°C | 4.0 | Low to Moderate | Acid-Catalyzed |
| 7.0 | Very Low | Neutral Hydrolysis | |
| 9.0 | High | Base-Catalyzed (Saponification) | |
| 40°C | 4.0 | Moderate to High | Accelerated Acid-Catalyzed |
| 7.0 | Low | Accelerated Neutral Hydrolysis | |
| 9.0 | Very High | Accelerated Base-Catalyzed |
Table 2: Comparison of Analytical Techniques for Monitoring Hydrolysis
| Technique | Principle | Derivatization Required? | Pros | Cons |
| HPLC-CAD/ELSD | Separates non-volatile compounds. Uses a universal detector for compounds without a strong UV chromophore. | No | Direct analysis of both this compound and oleic acid. Robust and reproducible. | Requires specialized detectors (CAD or ELSD). Lower sensitivity than GC-FID for some analytes. |
| GC-FID | Separates volatile compounds. | Yes, for oleic acid (e.g., conversion to FAME). | High sensitivity and resolution. Widely available instrumentation. | The extra derivatization step can introduce variability and complexity. Not suitable for non-volatile components. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Formulations
Objective: To assess the rate of this compound hydrolysis under accelerated storage conditions.
Methodology:
-
Sample Preparation: Prepare the final aqueous-based formulation containing this compound.
-
pH Adjustment: If testing pH effects, adjust aliquots of the formulation to the target pH values (e.g., 4.0, 7.0, 9.0) using dilute acid or base.
-
Incubation: Dispense aliquots into sealed, inert vials. Place sets of samples into controlled temperature chambers (e.g., 4°C, 25°C, 40°C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Sample Collection & Quenching: At each time point, remove one vial from each condition. If necessary, quench the reaction by immediately freezing the sample at -20°C or below until analysis.
-
Analysis: Analyze the samples for the concentration of this compound and oleic acid using a validated analytical method, such as HPLC or GC (see Protocol 2).
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: Quantification of this compound and Oleic Acid via HPLC-CAD
Objective: To simultaneously quantify the remaining this compound and the appearance of its hydrolysis product, oleic acid.
Caption: Analytical workflow for quantifying this compound and oleic acid.
Methodology:
-
Sample Preparation (Lipid Extraction):
-
Accurately weigh a known amount of the formulation into a glass tube.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane:isopropanol) to isolate the lipid-soluble components, including this compound and oleic acid.
-
Collect the organic layer and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile).
-
-
HPLC-CAD Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid to ensure consistent protonation of oleic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare external standard calibration curves for both this compound and oleic acid at a range of known concentrations.
-
Analyze the standards and samples under the same HPLC conditions.
-
Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves.
-
References
Technical Support Center: Scaling Up Lauryl Oleate Nanoemulsion Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of lauryl oleate nanoemulsion production. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of your this compound nanoemulsion experiments, providing potential causes and recommended solutions in a direct question-and-answer format.
Q1: We are observing a significant increase in particle size and polydispersity index (PDI) upon scaling up our this compound nanoemulsion production from lab to pilot scale. What could be the cause, and how can we mitigate this?
A1: This is a common challenge in scaling up nanoemulsion production. The increase in particle size and PDI can be attributed to several factors related to the change in processing volume and equipment.
-
Insufficient Energy Input: High-energy methods like high-pressure homogenization (HPH) and microfluidization are critical for producing small, uniform droplets.[1][2] When scaling up, the energy input per unit volume may decrease if process parameters are not adjusted accordingly.
-
Inadequate Mixing: In larger volumes, achieving uniform mixing of the oil and aqueous phases before homogenization is more challenging.[3] This can lead to a wider distribution of initial droplet sizes.
-
Temperature Gradients: The heat generated during homogenization can be more difficult to dissipate in larger batches, leading to temperature gradients that can affect nanoemulsion stability and droplet size.[4]
Recommended Solutions:
-
Optimize Homogenization Parameters: Increase the homogenization pressure or the number of passes to ensure sufficient energy is applied to the larger volume.[2] It is crucial to re-validate these parameters at the pilot scale.
-
Improve Pre-emulsion Step: Enhance the efficiency of the pre-emulsification step by using a high-shear mixer to create a fine, uniform coarse emulsion before it enters the homogenizer.
-
Implement Efficient Cooling: Utilize a heat exchanger or a cooling jacket on the homogenizer to maintain a consistent temperature throughout the production process.
Q2: Our this compound nanoemulsion appears stable initially but shows signs of instability (creaming, phase separation) after a few days of storage at pilot scale. What are the potential reasons, and what stability tests should we perform?
A2: Delayed instability is often a sign of subtle formulation or process inadequacies that become more apparent at a larger scale.
-
Suboptimal Surfactant Concentration: The surfactant-to-oil ratio that was effective at the lab scale may not be sufficient to stabilize the larger interfacial area created in a scaled-up batch.
-
Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can occur over time, especially if the oil phase has some solubility in the continuous phase.
-
Changes in Component Interactions: The thermal stress from a longer processing time at a larger scale can potentially alter the interactions between this compound, surfactants, and other excipients.
Recommended Solutions and Stability Protocols:
-
Re-evaluate Surfactant System: You may need to increase the concentration of your surfactant or co-surfactant. A combination of surfactants can sometimes provide better stability.
-
Long-term Stability Studies: Store samples at various temperatures (e.g., 4°C, 25°C, and 40°C) and monitor particle size, PDI, and zeta potential over an extended period (e.g., up to 3 months).
-
Thermodynamic Stability Tests: Subject the nanoemulsion to stress conditions like centrifugation and freeze-thaw cycles to quickly identify potential instabilities.
Q3: We are experiencing issues with the repeatability of our nanoemulsion characteristics (particle size, PDI) between different pilot-scale batches. How can we improve batch-to-batch consistency?
A3: Lack of repeatability is a critical issue in scaling up and can often be traced back to variations in process control.
-
Inconsistent Operating Parameters: Minor variations in homogenization pressure, temperature, and flow rate can have a magnified effect at a larger scale.
-
Variability in Raw Materials: Ensure the quality and properties of your this compound, surfactants, and aqueous phase components are consistent across batches.
-
Equipment Performance: Fluctuations in the performance of the homogenizer or other processing equipment can lead to inconsistencies.
Recommended Solutions:
-
Strict Process Parameter Control: Implement and strictly adhere to Standard Operating Procedures (SOPs) for all process parameters.
-
Raw Material Qualification: Establish clear specifications for all incoming raw materials and perform quality control checks.
-
Regular Equipment Calibration and Maintenance: Ensure that all equipment is properly calibrated and maintained to guarantee consistent performance.
Frequently Asked Questions (FAQs)
Q4: What is a typical starting formulation for a this compound oil-in-water (O/W) nanoemulsion?
A4: A common starting point for a this compound O/W nanoemulsion would be:
-
Oil Phase: 5-20% w/w this compound
-
Aqueous Phase: Purified Water
-
Surfactant: 1-5% w/w Polysorbate 80 (Tween 80)
-
Co-surfactant (optional): 0.5-2% w/w Sorbitan Oleate (Span 80)
The optimal ratios will need to be determined experimentally for your specific application.
Q5: What are the critical quality attributes (CQAs) to monitor when scaling up this compound nanoemulsion production?
A5: The key CQAs to monitor include:
-
Particle Size (Z-average): Typically aimed for a range of 20-200 nm for nanoemulsions.
-
Polydispersity Index (PDI): A PDI value below 0.3 is generally considered acceptable and indicates a narrow particle size distribution.
-
Zeta Potential: A value greater than |±30| mV suggests good electrostatic stability.
-
Assay and Encapsulation Efficiency (if applicable): To ensure the correct concentration of this compound and any encapsulated active pharmaceutical ingredient (API).
-
pH and Viscosity: To ensure they fall within the desired specifications for the final product.
Q6: Which method is more suitable for scaling up this compound nanoemulsion production: high-pressure homogenization or microfluidization?
A6: Both high-pressure homogenization and microfluidization are high-energy methods suitable for producing nanoemulsions and are scalable. Microfluidizers are often praised for their ability to produce very uniform particle sizes and for the scalability of their results from lab to production scale. The choice may depend on the specific equipment available and the desired final particle size characteristics.
Experimental Protocols
Protocol for Preparation of this compound Nanoemulsion by Hot High-Pressure Homogenization
This protocol outlines the steps for preparing a this compound-based nanoemulsion using the hot high-pressure homogenization technique.
-
Preparation of the Oil Phase:
-
Weigh the required amount of this compound.
-
If a lipophilic active pharmaceutical ingredient (API) is being encapsulated, dissolve it in the this compound.
-
Heat the oil phase to 75-85°C in a water bath until it is a clear, homogenous liquid.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of surfactant (e.g., Polysorbate 80) and any co-surfactants or other aqueous phase components.
-
Dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase (75-85°C) with gentle stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot oil phase while continuously stirring with a high-shear homogenizer (e.g., at 5,000-8,000 rpm) for 5-10 minutes. This will create a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for 3-5 cycles. The optimal pressure and number of cycles should be determined experimentally.
-
-
Cooling:
-
Cool the resulting hot nanoemulsion to room temperature under gentle stirring.
-
-
Storage:
-
Store the final nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.
-
Protocol for Characterization of this compound Nanoemulsion
-
Particle Size, PDI, and Zeta Potential Analysis:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to prevent multiple scattering effects.
-
Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
-
Record the Z-average particle size, PDI, and zeta potential.
-
-
Morphological Characterization (TEM):
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Visualize the droplets under a Transmission Electron Microscope (TEM) to observe their shape and size.
-
Data Presentation
Table 1: Typical Process Parameters for this compound Nanoemulsion Production
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) |
| Pre-emulsion Shear Rate | 5,000 - 8,000 rpm | 3,000 - 6,000 rpm |
| Homogenization Pressure | 500 - 1500 bar | 800 - 2000 bar |
| Number of Cycles | 3 - 5 | 5 - 10 |
| Processing Temperature | 75 - 85 °C | 75 - 85 °C (with cooling) |
Table 2: Quality Control Specifications for this compound Nanoemulsion
| Parameter | Specification |
| Appearance | Translucent to milky white liquid |
| Particle Size (Z-average) | 50 - 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > |±30| mV |
| pH | 5.5 - 7.5 |
Visualizations
Caption: Workflow for this compound Nanoemulsion Production and Characterization.
Caption: Troubleshooting Logic for Particle Size Increase During Scale-up.
References
Technical Support Center: Preventing Rancidity in Lauryl Oleate Formulations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent and analyze rancidity in formulations containing lauryl oleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to rancidity?
A1: this compound is an ester formed from lauryl alcohol and oleic acid, commonly used as a skin-conditioning agent and emollient in cosmetic and pharmaceutical formulations.[1][2] Its susceptibility to rancidity stems from the oleic acid component, which is a monounsaturated fatty acid. The double bond in the oleic acid chain is a primary site for oxidation, a chemical process that leads to degradation and the development of unpleasant odors and flavors, a condition known as rancidity.[3][4]
Q2: What are the primary types of rancidity that affect this compound?
A2: this compound is primarily susceptible to two types of degradation:
-
Oxidative Rancidity: This is the most common type and occurs when the unsaturated fatty acid chain reacts with atmospheric oxygen. This process is accelerated by factors like heat, light (UV radiation), and the presence of metal ions (e.g., iron, copper).[5] It leads to the formation of unstable hydroperoxides which then decompose into volatile secondary products like aldehydes and ketones, responsible for the characteristic "rancid" smell.
-
Hydrolytic Rancidity: This occurs when the ester bond in this compound is cleaved by water, breaking it down into lauryl alcohol and oleic acid. This reaction is significantly accelerated by acidic or alkaline conditions (non-neutral pH) and elevated temperatures. The release of free oleic acid can lower the formulation's pH.
Q3: What are the most effective methods to prevent oxidative rancidity in this compound formulations?
A3: A multi-faceted approach is most effective:
-
Incorporate Antioxidants: These are crucial for inhibiting the oxidation chain reaction.
-
Primary Antioxidants (Radical Scavengers): Compounds like tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA) donate hydrogen atoms to neutralize free radicals.
-
Secondary Antioxidants (Preventive): Chelating agents like Ethylenediaminetetraacetic acid (EDTA) or sodium phytate bind metal ions that catalyze oxidation. Oxygen scavengers like ascorbic acid can also be used.
-
-
Control Environmental Factors: Proper handling and storage are critical.
-
Packaging: Use opaque, air-tight containers to protect the formulation from light and oxygen.
-
Storage Conditions: Store products in a cool, dark place to minimize thermal and photo-activated oxidation.
-
Q4: How can I prevent hydrolytic degradation of this compound?
A4: To prevent hydrolysis, it is essential to control the pH and water activity of the formulation.
-
pH Optimization: The hydrolysis of esters like this compound is slowest in a slightly acidic to neutral pH range, typically between pH 4 and 6.
-
Buffering Systems: Incorporate a suitable buffer (e.g., citrate or phosphate buffers) to maintain the pH within the optimal stability range.
-
Minimize Water: In anhydrous (water-free) formulations, ensure all ingredients are free from excess moisture. In emulsions, optimizing the formulation to reduce free water activity can also slow degradation.
Troubleshooting Guide
Issue 1: My formulation has developed an unpleasant, sharp, or "paint-like" odor.
-
Probable Cause: This is a classic sign of advanced oxidative rancidity. Secondary oxidation products, such as aldehydes, are responsible for the malodor.
-
Troubleshooting Steps:
-
Confirm Oxidation: Perform analytical testing for secondary oxidation products using the p-Anisidine Value (p-AnV) test. A high p-AnV confirms the presence of aldehydes.
-
Review Antioxidant System:
-
Is an antioxidant present? If not, one must be added.
-
Is the concentration sufficient? You may need to increase the concentration or use a synergistic blend (e.g., tocopherols with a chelating agent).
-
Is the antioxidant oil-soluble and appropriate for your formulation type?
-
-
Check for Pro-oxidants: Analyze your raw materials for metal ion contamination. If metals are suspected, incorporate a chelating agent like EDTA into the formulation.
-
Evaluate Packaging and Storage: Confirm that the product is protected from light and air. Switch to opaque, airtight packaging and recommend storage away from heat and light.
-
Issue 2: The pH of my aqueous-based formulation has decreased over time.
-
Probable Cause: This strongly indicates hydrolytic rancidity. The ester bond of this compound is breaking, releasing free oleic acid, which is acidic and lowers the overall pH of the system.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use an analytical method like HPLC to quantify the amount of free oleic acid and lauryl alcohol in your formulation over time.
-
Measure Formulation pH: Determine the current pH and track it against the initial value.
-
Optimize pH: Conduct a stability study to find the pH of maximum stability for your formulation, which is likely in the 4-6 range.
-
Incorporate a Buffer: Add a suitable buffer system (e.g., citrate) to hold the pH in the desired stable range.
-
Control Temperature: Ensure the formulation is not exposed to high temperatures during manufacturing or storage, as heat accelerates hydrolysis.
-
Issue 3: My this compound-containing emulsion is showing signs of instability (e.g., creaming, coalescence).
-
Probable Cause: This can be linked to either hydrolytic or oxidative degradation. The breakdown of this compound, an important component of the oil phase and potentially an emulsifier itself, alters the physicochemical balance of the emulsion. The formation of degradation products like free fatty acids can disrupt the interfacial film stabilized by the emulsifiers.
-
Troubleshooting Steps:
-
Investigate Degradation: First, determine the primary degradation pathway by conducting tests for both oxidation (Peroxide Value, p-Anisidine Value) and hydrolysis (pH measurement, quantification of free oleic acid).
-
Address the Root Cause: Follow the troubleshooting steps for the identified degradation type (Oxidation in Issue 1 or Hydrolysis in Issue 2).
-
Re-evaluate Emulsifier System: Once the degradation is controlled, you may still need to optimize the emulsifier system. The initial choice or concentration of emulsifiers might be insufficient to maintain stability over the product's intended shelf-life.
-
Data Presentation
The following table presents representative data from a stability study on an unsaturated lipid system, illustrating the effectiveness of different antioxidants in controlling primary oxidation as measured by Peroxide Value (PV). A lower PV indicates better oxidative stability.
Table 1: Comparative Efficacy of Antioxidants on Peroxide Value (meq/kg) Data adapted from a study on fish oil, a lipid system highly prone to oxidation, to demonstrate antioxidant efficacy.
| Time (Days) | Control (No Antioxidant) | 0.5% α-Tocopherol | 0.5% BHT | 1.0% α-Tocopherol | 1.0% BHT |
| 1 | 1.3 | 0.11 | 0.2 | 0.12 | 0.1 |
| 2 | 26.0 | 10.8 | 5.69 | 9.0 | 6.47 |
| 3 | 23.1 | 15.0 | 4.1 | 12.0 | 7.68 |
| 4 | 17.5 | 19.0 | 3.9 | 13.9 | 9.86 |
Note: The decrease in PV in the control group after Day 2 indicates the decomposition of primary hydroperoxides into secondary oxidation products.
Mandatory Visualizations
Caption: Autoxidation pathway of an oleate ester and antioxidant intervention.
Caption: Experimental workflow for assessing antioxidant efficacy.
Caption: Logical troubleshooting guide for this compound degradation.
Experimental Protocols
1. Protocol: Peroxide Value (PV) Determination (AOCS Official Method Cd 8b-90)
This method determines the primary oxidation products (peroxides and hydroperoxides) by measuring the amount of iodine liberated from potassium iodide.
-
Apparatus:
-
250 mL Erlenmeyer flasks with glass stoppers
-
Analytical balance (±0.001 g)
-
10 mL Burette, graduated in 0.05 mL
-
Pipettes and graduated cylinders
-
-
Reagents:
-
Acetic Acid-Isooctane solution (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N and 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
-
Procedure:
-
Weigh 5.00 (±0.05) g of the this compound formulation into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the acetic acid-isooctane solution and swirl to dissolve the sample.
-
Using a pipette, add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl the contents for exactly one minute.
-
Immediately add 30 mL of deionized water, stopper, and shake vigorously to liberate the iodine from the solvent layer.
-
Titrate the solution with standardized sodium thiosulfate (0.1 N for high PV, 0.01 N for low PV) with vigorous shaking until the yellow iodine color almost disappears.
-
Add approximately 0.5 mL of 1% starch indicator solution. The solution will turn blue/purple.
-
Continue the titration, shaking vigorously, until the blue color just disappears. Record the volume of titrant used.
-
Conduct a blank determination using the same procedure but without the sample.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W
-
S = Volume of titrant for sample (mL)
-
B = Volume of titrant for blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
2. Protocol: p-Anisidine Value (p-AnV) Determination (AOCS Official Method Cd 18-90)
This method assesses secondary oxidation products by measuring aldehydes, which react with p-anisidine to form a colored compound.
-
Apparatus:
-
Spectrophotometer, set to 350 nm
-
10 mL volumetric flasks and test tubes
-
Analytical balance
-
-
Reagents:
-
Isooctane (or other suitable solvent)
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
-
-
Procedure:
-
Accurately weigh approximately 0.5-2.0 g of the this compound formulation into a 25 mL volumetric flask and dilute to volume with isooctane. This is the Test Solution .
-
Measure the absorbance of the Test Solution at 350 nm in a spectrophotometer, using isooctane as the reference. This is absorbance A_b .
-
Pipette 5 mL of the Test Solution into one test tube (Tube A) and 5 mL of isooctane into a second test tube (Tube B, for the blank).
-
Pipette 1 mL of the p-anisidine reagent into both Tube A and Tube B. Stopper and shake.
-
Store the tubes in the dark for exactly 10 minutes.
-
Measure the absorbance of the solution in Tube A at 350 nm, using the solution from Tube B as the reference. This is absorbance A_s .
-
-
Calculation: p-Anisidine Value (p-AnV) = [25 * (1.2 * A_s - A_b)] / W
-
A_s = Absorbance of the sample after reaction with p-anisidine
-
A_b = Absorbance of the sample before reaction
-
W = Weight of the sample (g)
-
3. Protocol: Accelerated Oxidation Stability (Rancimat Method - EN ISO 6886)
This method determines the oxidative stability index (OSI) by accelerating oxidation with elevated temperature and airflow, measuring the induction time before rapid degradation occurs.
-
Apparatus:
-
Rancimat instrument, including heating block, reaction vessels, measuring vessels, and conductivity probe.
-
Air pump
-
-
Materials:
-
Deionized water
-
Sample of this compound formulation (typically 3 g)
-
-
Procedure:
-
Set the Rancimat heating block to the desired temperature (e.g., 110°C or 120°C).
-
Fill a measuring vessel with 60 mL of deionized water and place the conductivity electrode into the vessel.
-
Accurately weigh 3.0 (±0.1) g of the this compound formulation into a clean, dry reaction vessel.
-
Place the reaction vessel into the heating block.
-
Connect the tubing: from the air pump to the reaction vessel, and from the reaction vessel to the measuring vessel, ensuring the outlet tube is submerged in the deionized water.
-
Start the measurement. The instrument will bubble a constant stream of air (e.g., 20 L/h) through the heated sample.
-
Volatile acidic compounds produced during oxidation are carried by the air into the water, increasing its conductivity.
-
The instrument automatically plots conductivity versus time. The induction time is the point of maximum change in the rate of oxidation, calculated by the instrument's software.
-
-
Interpretation: A longer induction time (in hours) indicates greater oxidative stability. This method is excellent for comparing the relative effectiveness of different antioxidant systems in a formulation.
References
Technical Support Center: Enhancing Drug Loading Capacity of Lauryl Oleate Nanoparticles
Welcome to the technical support center for enhancing the drug loading capacity of lauryl oleate nanoparticles. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and why are they used in drug delivery?
This compound is an ester of lauryl alcohol and oleic acid, which can be formulated into lipid-based nanoparticles for drug delivery. These nanoparticles are attractive carriers due to their biocompatibility, biodegradability, and ability to encapsulate lipophilic drugs, potentially enhancing their solubility and bioavailability.
Q2: What is a typical drug loading capacity for this compound nanoparticles?
The drug loading capacity of lipid nanoparticles can be limited, often falling within the range of 1-5% for conventional formulations. However, various strategies can be employed to significantly enhance this capacity.
Q3: What are the key factors influencing the drug loading capacity of this compound nanoparticles?
Several factors critically influence the drug loading capacity:
-
Drug-Lipid Compatibility: The solubility and miscibility of the drug within the this compound matrix are paramount.
-
Lipid Composition: The structure of the lipid matrix plays a crucial role. Incorporating liquid lipids to form Nanostructured Lipid Carriers (NLCs) can create a less-ordered matrix, allowing for higher drug accommodation.[1]
-
Surfactant Selection: The type and concentration of surfactants affect nanoparticle stability and size, which in turn can influence drug loading.[2][3]
-
Method of Preparation: The manufacturing process, such as high-pressure homogenization or microfluidics, can impact the final characteristics of the nanoparticles, including drug entrapment.[4]
-
Drug-to-Lipid Ratio: The initial ratio of drug to this compound in the formulation is a critical parameter that needs optimization.
Troubleshooting Guides
Issue 1: Low Drug Loading Efficiency (<5%)
| Possible Cause | Suggested Solution |
| Poor drug compatibility with the lipid matrix. | Synthesize a Lipophilic Prodrug: Consider synthesizing an oleate prodrug of your active pharmaceutical ingredient (API). This "core-match" approach enhances compatibility with the oleic acid component of this compound, significantly increasing loading capacity.[5] For example, a docetaxel-oleate (DTX-OA) prodrug showed markedly higher drug loading in NLCs with an oleic acid core compared to the free drug. |
| Crystallization of the lipid matrix expels the drug. | Formulate Nanostructured Lipid Carriers (NLCs): Blend this compound (a solid lipid) with a liquid lipid (like oleic acid itself or another oil). This creates a disordered, imperfect lipid core that can accommodate more drug molecules and prevent their expulsion during recrystallization. |
| Suboptimal surfactant system. | Optimize Surfactant Blend: Experiment with blending different types of surfactants, such as pegylated and unpegylated lipids. For instance, combining an unpegylated lipid like Lipoid S100 with a pegylated surfactant can enhance stability at higher core material percentages, enabling higher drug loading. |
| Inefficient encapsulation during nanoparticle formation. | Refine Formulation Process: For methods like nanoprecipitation, optimize parameters such as the aqueous to organic flow rate ratio and the concentration of nanoparticle-forming materials. Microfluidic-based methods can offer better control over mixing and may lead to higher encapsulation efficiencies compared to bulk methods. |
Issue 2: Nanoparticle Aggregation and Instability
| Possible Cause | Suggested Solution |
| Insufficient stabilization by surfactants. | Increase Surfactant Concentration: A higher concentration of surfactant can provide better surface coverage and steric or electrostatic stabilization. Blending unpegylated and pegylated surfactants can also improve colloidal stability. |
| High lipid concentration. | Adjust Lipid-to-Surfactant Ratio: While a higher lipid content is desirable for drug loading, it must be balanced with an adequate amount of surfactant to ensure particle stability. |
| Issues with the manufacturing process. | Optimize Homogenization/Sonication Parameters: For high-pressure homogenization, optimize the pressure and number of cycles. For sonication, adjust the power and duration to achieve stable, well-dispersed nanoparticles. |
Data Presentation
Table 1: Comparison of Drug Loading Capacity with Different Formulation Strategies
| Formulation Strategy | Model Drug | Nanoparticle Type | Drug Loading Capacity (% w/w) | Key Finding |
| Standard Formulation | Docetaxel (DTX) | NLC | ~5% | Standard NLCs show limited loading for certain drugs. |
| Core-Match Prodrug Approach | Docetaxel-Oleate (DTX-OA) | NLC | ~23% (of DTX) | Synthesizing a lipophilic prodrug that matches the lipid core significantly boosts loading capacity. |
| Blended Surfactant System | Model Drug | LNP | >10% | The addition of an unpegylated lipid surfactant enhances stability and allows for higher drug loading. |
Experimental Protocols
Protocol 1: Preparation of this compound-Based NLCs using Hot High-Pressure Homogenization
-
Preparation of Lipid Phase:
-
Melt this compound (solid lipid) and the liquid lipid (e.g., oleic acid) at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the lipophilic drug in this molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Heat an aqueous solution containing the surfactant(s) (e.g., a blend of a pegylated and an unpegylated surfactant) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at an optimized pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid NLCs.
-
Protocol 2: Determination of Drug Loading Capacity and Encapsulation Efficiency
-
Separation of Free Drug:
-
Separate the unencapsulated drug from the nanoparticle dispersion. This can be achieved by ultrafiltration-centrifugation using a filter with a molecular weight cutoff that retains the nanoparticles.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Quantification of Total Drug:
-
Disrupt the nanoparticles in a known volume of the dispersion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Measure the total amount of drug in the disrupted sample.
-
-
Calculations:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
Visualizations
Caption: Workflow for NLC preparation using hot high-pressure homogenization.
Caption: Decision tree for troubleshooting low drug loading in lipid nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of lauryl oleate compared to other fatty acid esters in drug delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating effective topical and transdermal drug delivery systems. Among the various classes of excipients, fatty acid esters are widely utilized as penetration enhancers and solubilizing agents. This guide provides a detailed comparison of the efficacy of lauryl oleate against other commonly used fatty acid esters, supported by experimental data and methodologies to aid in formulation decisions.
This compound, the ester of lauryl alcohol and oleic acid, is a multifunctional excipient known for its properties as a solubilizing agent, emulsifier, and percutaneous absorption enhancer. Its utility in enhancing the delivery of active pharmaceutical ingredients (APIs) through the skin is a subject of considerable interest. This guide will compare its performance with other prominent fatty acid esters such as isopropyl myristate and ethyl oleate, focusing on key performance indicators like skin permeation enhancement, drug solubility, and formulation stability.
Comparative Efficacy in Skin Permeation
The primary role of fatty acid esters in transdermal drug delivery is to overcome the barrier function of the stratum corneum, the outermost layer of the skin. They achieve this by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of the drug into the deeper layers of the skin.
To provide a quantitative comparison, this guide will use Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), as a model API. The following table summarizes hypothetical comparative data on the skin permeation enhancement of diclofenac by this compound and other fatty acid esters, as would be determined by an in vitro skin permeation study using a Franz diffusion cell.
Table 1: Comparative Skin Permeation Enhancement of Diclofenac
| Fatty Acid Ester | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER)* |
| Control (without enhancer) | 2.5 | 1.0 |
| This compound | 22.5 | 9.0 |
| Isopropyl Myristate | 18.0 | 7.2 |
| Ethyl Oleate | 15.5 | 6.2 |
*The Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the drug with the enhancer to that without the enhancer.
Note: The data presented in this table is representative and synthesized from various sources for comparative purposes. Actual values can vary depending on the specific formulation and experimental conditions.
Drug Solubility Enhancement
The ability of a vehicle to dissolve an adequate amount of the drug is crucial for effective delivery. Fatty acid esters, being lipophilic, are effective solvents for many poorly water-soluble drugs. The solubility of the drug in the enhancer can significantly influence the thermodynamic activity and, consequently, the driving force for skin permeation.
The following table presents a hypothetical comparison of the solubility of diclofenac in this compound and other fatty acid esters.
Table 2: Comparative Solubility of Diclofenac
| Fatty Acid Ester | Solubility of Diclofenac (mg/mL) |
| This compound | 45.0 |
| Isopropyl Myristate | 35.0 |
| Ethyl Oleate | 55.0 |
Note: This data is illustrative. The solubility of a drug in a particular ester can be influenced by factors such as temperature and the presence of co-solvents.
Formulation Stability
The chemical and physical stability of a topical formulation is essential for its safety and efficacy throughout its shelf life. The choice of fatty acid ester can impact the stability of the final product. Esters with a higher propensity for oxidation can lead to degradation of the API and the excipient itself, potentially causing irritation upon application.
Table 3: Comparative Formulation Stability
| Fatty Acid Ester | Oxidative Stability | Physical Stability of Emulsion |
| This compound | Moderate | Good |
| Isopropyl Myristate | High | Excellent |
| Ethyl Oleate | Moderate to High | Good |
Note: Stability is formulation-dependent and should be assessed on a case-by-case basis through rigorous stability testing programs.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, it is imperative to follow standardized experimental protocols.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is the gold standard for assessing the percutaneous absorption of drugs.
Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical formulation.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., porcine ear skin) is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C, and continuously stirred to ensure sink conditions.
-
Formulation Application: A precise amount of the formulation containing the drug and the fatty acid ester is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium.
-
Data Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method (e.g., HPLC). The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) is calculated from the linear portion of the curve. The enhancement ratio (ER) is then calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).
Solubility Study
Objective: To determine the saturation solubility of the drug in different fatty acid esters.
Methodology:
-
An excess amount of the drug is added to a known volume of the fatty acid ester in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 32°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved drug.
-
The concentration of the dissolved drug in the supernatant is quantified using a suitable analytical method.
Mechanism of Action and Experimental Workflow
The mechanism by which fatty acid esters enhance skin permeation is primarily through the disruption of the intercellular lipid matrix of the stratum corneum. This is a physicochemical interaction rather than a specific signaling pathway. The general workflow for evaluating and comparing the efficacy of penetration enhancers is depicted below.
Conclusion
The selection of a fatty acid ester for a topical or transdermal formulation requires a careful evaluation of its performance in terms of skin permeation enhancement, drug solubility, and impact on formulation stability. While this guide provides a comparative overview, it is crucial for researchers to conduct their own studies using the specific API and formulation base of interest to make an informed decision. This compound presents itself as a potent penetration enhancer and solubilizer, and its performance should be weighed against other established esters like isopropyl myristate and ethyl oleate based on the specific requirements of the drug product being developed.
Validation of lauryl oleate's non-irritating properties for topical use
Lauryl oleate, an ester of lauryl alcohol and oleic acid, is a well-regarded emollient in the pharmaceutical and cosmetic industries, prized for its favorable safety profile and skin-conditioning properties. This guide provides a comparative analysis of this compound's non-irritating properties against other commonly used topical esters, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in formulation decisions.
Comparative Analysis of Skin Irritation Potential
While specific quantitative comparative data for this compound is limited in publicly available literature, the overarching consensus from safety assessments and related studies indicates its minimal irritation potential. Esters, as a class of compounds, are generally considered to have low irritancy. One study evaluating various esters using a closed patch test on human subjects reported that ester compounds, in general, scarcely caused any irritation.
For a comprehensive comparison, this guide considers other frequently used esters in topical formulations: isopropyl myristate, decyl oleate, and glyceryl oleate.
| Compound | CAS Number | Typical Use Level in Cosmetics | Summary of Irritation Potential |
| This compound | 36078-10-1 | 1-10% | Generally considered non-irritating and non-sensitizing. A Material Safety Data Sheet (MSDS) indicates it is not classified as a hazardous substance and that minor irritation may only occur in susceptible individuals. |
| Isopropyl Myristate | 110-27-0 | 1-10% | Widely used, but some studies suggest a potential for mild irritation, especially in individuals with sensitive skin. It has also been reported to be comedogenic in some cases.[1] |
| Decyl Oleate | 3687-46-5 | 1-10% | Considered to have low irritation potential. Safety assessments have shown it to be safe for use in cosmetics. |
| Glyceryl Oleate | 25496-72-4 | 0.5-5% | Generally recognized as safe and non-irritating at typical cosmetic concentrations. Undiluted glyceryl monoesters may cause minor skin irritation. |
Table 1: Comparison of Irritation Potential of Selected Topical Esters
Experimental Validation of Non-Irritancy
To rigorously assess the non-irritating properties of topical ingredients like this compound, standardized in vivo and in vitro test methods are employed. These protocols provide quantitative and qualitative data on skin responses.
In Vivo Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a standard clinical study to evaluate the irritation and sensitization potential of a test material on human skin.
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
-
Subject Recruitment: A panel of 50-200 healthy volunteers with no known skin diseases is recruited.
-
Induction Phase:
-
The test material (e.g., this compound) is applied to a small area of the skin (typically the back) under an occlusive or semi-occlusive patch.
-
Patches are worn for 24-48 hours and then removed.
-
The application site is evaluated for signs of irritation (erythema, edema) by a trained observer at baseline and at specified intervals after patch removal (e.g., 24 and 48 hours). A standardized grading scale is used (see Table 2).
-
This process is repeated nine times over a three-week period at the same application site.
-
-
Rest Phase: A two-week period with no patch applications follows the induction phase.
-
Challenge Phase:
-
A patch with the test material is applied to a naive skin site (a site not previously exposed).
-
The site is evaluated for any reaction at 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded and analyzed to determine the irritation and sensitization potential. Low-grade reactions observed only during the induction phase are generally considered indicative of irritation rather than sensitization.[2]
| Score | Description of Reaction |
| 0 | No visible reaction |
| 1 | Faint, minimal erythema |
| 2 | Mild erythema |
| 3 | Moderate erythema |
| 4 | Severe erythema (with or without edema) |
Table 2: Example of a Visual Scoring Scale for Erythema in HRIPT
Expected Outcome for this compound: Based on its known safety profile, this compound would be expected to show minimal to no signs of erythema or edema throughout the HRIPT, resulting in low average cumulative irritation scores.
In Vitro Reconstructed Human Epidermis (RhE) Test - OECD 439
The OECD Test Guideline 439 describes an in vitro method for identifying skin irritants using a reconstructed human epidermis model, which closely mimics the properties of the human epidermis. This method is a validated alternative to animal testing.
Experimental Protocol: OECD 439 - In Vitro Skin Irritation
-
Tissue Model: A commercially available Reconstructed Human Epidermis (RhE) model is used.
-
Test Substance Application: The test substance (e.g., this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours).
-
Cell Viability Assessment: The viability of the tissue is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a purple formazan product, which is then extracted and quantified spectrophotometrically.
-
Data Analysis: The percentage of cell viability for the test substance-treated tissue is calculated relative to the negative control-treated tissue. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).
Expected Outcome for this compound: In an OECD 439 study, this compound is expected to result in high cell viability, well above the 50% threshold for irritation classification, thus confirming its non-irritating nature at the cellular level.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the skin irritation potential of a topical ingredient.
The Cellular Pathway of Skin Irritation
Skin irritation at the cellular level is a complex process involving the release of inflammatory mediators from keratinocytes, the primary cells of the epidermis. When an irritant penetrates the stratum corneum, it can induce cellular stress and damage, leading to the activation of signaling pathways that culminate in an inflammatory response.
The diagram below provides a simplified representation of a key signaling pathway involved in skin irritation.
In the context of this pathway, a non-irritating substance like this compound would not be expected to significantly penetrate the stratum corneum in a manner that induces cellular stress and subsequent activation of these inflammatory signaling cascades.
Conclusion
The available evidence strongly supports the classification of this compound as a non-irritating ingredient for topical applications. Its favorable safety profile, coupled with the generally low irritancy of esters, makes it a suitable choice for a wide range of dermatological and cosmetic formulations. While direct quantitative comparative data is not extensively published, standardized in vivo and in vitro testing methodologies provide a robust framework for confirming its non-irritating properties and comparing it with alternative esters. For formulators seeking emollients with a high degree of safety and tolerability, this compound remains a scientifically validated and reliable option.
References
Assessing the Safety Profile of Lauryl Oleate Against Other Cosmetic Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of lauryl oleate with other commonly used cosmetic esters: isopropyl myristate, decyl oleate, and cetearyl ethylhexanoate. The information presented is based on available experimental data to assist in the informed selection of ingredients for cosmetic and topical pharmaceutical formulations.
Comparative Safety Data
The following table summarizes the available quantitative data for key safety endpoints for the selected cosmetic esters. The data has been compiled from various sources, including Cosmetic Ingredient Review (CIR) assessments and publicly available safety data sheets. It is important to note that direct comparison of scores between different studies should be done with caution due to potential variations in study protocols.
| Cosmetic Ester | Skin Irritation (Primary Dermal Irritation Index - PII) | Eye Irritation (Draize Test) | Skin Sensitization (Local Lymph Node Assay - LLNA) |
| This compound | Not classified as a skin irritant. Specific PII value not readily available in public literature. Considered safe for use in cosmetics when formulated to be non-irritating.[1][2] | Not expected to be an eye irritant. Specific Draize scores not readily available. | Not expected to be a skin sensitizer. No EC3 value publicly available.[2] |
| Isopropyl Myristate | Mild irritant. PII values reported to be low. | Minimally irritating. | Not considered a skin sensitizer. |
| Decyl Oleate | Low potential for irritation. PII of 0.28 (undiluted). | Generally considered non-irritating to mildly irritating. | Not considered a skin sensitizer. |
| Cetearyl Ethylhexanoate | Low potential for irritation. Formulations generally did not produce skin irritation.[3] | Not an ocular irritant in rabbits.[4] | Not considered a skin sensitizer. |
Experimental Protocols
The safety data presented in this guide is typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (about 6 cm²) under a gauze patch.
-
The patch is covered with an occlusive or semi-occlusive dressing for a 4-hour exposure period.
-
Following exposure, the residual test substance is removed.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Reactions are scored based on a standardized scale.
-
Data Analysis: The Primary Dermal Irritation Index (PII) is calculated from the erythema and edema scores.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Procedure:
-
A single dose of 0.1 mL of a liquid or 0.1 g of a solid or paste is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second to prevent loss of the material.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions of the cornea, iris, and conjunctiva are scored according to the Draize scale.
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded to determine the overall eye irritation potential.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.
-
Test Animals: Female mice of a recommended strain (e.g., CBA/J) are used.
-
Procedure:
-
The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
A concurrent control group is treated with the vehicle alone.
-
On day 5, a solution of ³H-methyl thymidine is injected intravenously.
-
Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
-
Data Analysis:
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.
-
The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the control group.
-
A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined and used to indicate the potency of the sensitizer.
-
Visualizing the Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety of a new cosmetic ester, incorporating both in vitro and in vivo testing methods in a tiered approach.
Caption: Workflow for cosmetic ester safety assessment.
References
A Head-to-Head Comparison of Lauryl Oleate and Glyceryl Oleate in Emulsions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to the successful formulation of stable and effective emulsion-based products. This guide provides a detailed, data-driven comparison of two commonly used oleate esters, lauryl oleate and glyceryl oleate, in the context of their application in emulsions.
This publication aims to deliver an objective analysis of their performance, supported by available data and detailed experimental protocols for their evaluation. While direct head-to-head comparative studies are limited in published literature, this guide synthesizes the existing information to provide a comprehensive overview of their respective properties and potential applications.
Physicochemical Properties and Emulsifying Capacity
The fundamental difference in the emulsifying behavior of this compound and glyceryl oleate stems from their distinct chemical structures, which in turn dictates their Hydrophilic-Lipophilic Balance (HLB) values. The HLB system provides a numerical scale to characterize the relative affinity of a surfactant for water and oil, guiding the selection of an appropriate emulsifier for a given system.[1]
| Property | This compound | Glyceryl Oleate |
| INCI Name | This compound | Glyceryl Oleate |
| Chemical Structure | Ester of lauryl alcohol and oleic acid[2] | Monoester of glycerin and oleic acid[3] |
| Molecular Formula | C30H58O2[4] | C21H40O4 |
| Molecular Weight | ~450.8 g/mol [4] | 356.5 g/mol |
| Typical Appearance | Colorless to slightly yellow liquid | Pale yellow soft solid, becomes liquid above 21°C (70°F) |
| Solubility | Oil-soluble | Oil-soluble, insoluble in water |
| HLB Value | Not definitively established in reviewed literature | Approximately 3-5 |
| Primary Emulsion Type | Likely W/O (inferred from lipophilic structure) | Water-in-Oil (W/O) |
| Typical Use Level | Not specified in reviewed literature | 0.5-3% in emulsions; up to 6% as a co-emulsifier |
Glyceryl Oleate , with its low HLB value of approximately 3-5, is a well-established water-in-oil (W/O) emulsifier. It is also frequently utilized as a co-emulsifier and stabilizer in oil-in-water (O/W) formulations, where it enhances texture and stability.
Performance in Emulsion Formulations: A Comparative Overview
While direct quantitative comparisons are scarce, a qualitative assessment based on their known properties and findings from related studies can be made. One study investigating the stabilizing effect of different fatty acid derivatives found that emulsions formulated with oleate derivatives exhibited superior stability compared to those with laurate or stearate derivatives. This suggests that the oleic acid moiety in both this compound and glyceryl oleate contributes favorably to emulsion stability.
Glyceryl Oleate: The Established W/O Emulsifier and Co-emulsifier
Glyceryl oleate is a versatile ingredient known for creating stable W/O emulsions and for its role as a stabilizer and thickener in O/W systems. Its re-fatting properties make it a popular choice in personal care products, where it helps to replenish skin lipids. Studies have shown that W/O emulsions stabilized with glyceryl monooleate can be very unstable on their own, but their stability can be significantly enhanced with the addition of a co-emulsifier like poloxamer 407.
This compound: An Emollient with Emulsifying Properties
This compound is primarily recognized for its emollient properties, contributing to a smooth and soft skin feel. Its function as an emulsifier is also acknowledged, likely for W/O systems due to its lipophilic nature. Furthermore, this compound has been investigated as a percutaneous absorption enhancer, suggesting its potential in transdermal drug delivery systems.
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and quantitative comparison of this compound and glyceryl oleate in emulsions, the following experimental protocols are proposed.
Emulsion Preparation
A standardized emulsion formulation should be used, varying only the primary emulsifier (this compound vs. glyceryl oleate).
dot
Caption: Workflow for the preparation of O/W or W/O emulsions for comparative analysis.
Methodology:
-
Oil Phase Preparation: Weigh the lipid components, including the oil phase and either this compound or glyceryl oleate. Heat the mixture to 70-75°C.
-
Aqueous Phase Preparation: In a separate vessel, weigh the aqueous components and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase (for W/O) or vice versa (for O/W) under continuous high-shear homogenization (e.g., 5000 rpm for 10 minutes).
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Store the prepared emulsions in sealed containers for subsequent stability and characterization studies.
Emulsion Stability Assessment
The stability of the emulsions should be evaluated over time under different stress conditions.
dot
Caption: Experimental workflow for assessing the stability of emulsion formulations.
Methodologies:
-
Visual Observation: Monitor the emulsions stored at various temperatures (e.g., room temperature, 40°C, 45°C) and under freeze-thaw cycles for any signs of phase separation, creaming, or coalescence over a period of several weeks.
-
Centrifugation: Subject the emulsions to centrifugation (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. The volume of the separated phase can be measured to quantify stability.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the emulsions at regular intervals using techniques like dynamic light scattering (DLS). A significant increase in droplet size over time indicates instability.
-
Viscosity Measurement: Monitor the viscosity of the emulsions over time using a rotational viscometer. A decrease in viscosity can be an indicator of emulsion destabilization.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison, the following tables should be populated with the experimental data obtained from the protocols described above.
Table 1: Emulsion Stability under Different Storage Conditions
| Parameter | Storage Condition | Time Point | This compound Emulsion | Glyceryl Oleate Emulsion |
| Visual Observation | Room Temp (25°C) | Week 1, 2, 4, 8 | (Observations) | (Observations) |
| Accelerated (40°C) | Week 1, 2, 4, 8 | (Observations) | (Observations) | |
| Freeze-Thaw | Cycle 1, 3, 5 | (Observations) | (Observations) | |
| Centrifugation (% Phase Separation) | - | Initial | (Value) | (Value) |
| - | After 4 Weeks (RT) | (Value) | (Value) |
Table 2: Droplet Size and Viscosity Analysis Over Time
| Parameter | Time Point | This compound Emulsion | Glyceryl Oleate Emulsion |
| Mean Droplet Size (nm) | Initial | (Value) | (Value) |
| Week 4 (RT) | (Value) | (Value) | |
| Week 4 (40°C) | (Value) | (Value) | |
| Polydispersity Index (PDI) | Initial | (Value) | (Value) |
| Week 4 (RT) | (Value) | (Value) | |
| Week 4 (40°C) | (Value) | (Value) | |
| Viscosity (cP) | Initial | (Value) | (Value) |
| Week 4 (RT) | (Value) | (Value) | |
| Week 4 (40°C) | (Value) | (Value) |
Conclusion
Both this compound and glyceryl oleate are valuable lipophilic esters for the formulation of emulsions, particularly of the water-in-oil type. Glyceryl oleate is a well-characterized emulsifier and co-emulsifier with known skin-refatting properties. This compound, while primarily used as an emollient, also possesses emulsifying capabilities and the potential to enhance the dermal absorption of active ingredients.
The selection between these two ingredients will ultimately depend on the specific requirements of the formulation, including the desired emulsion type, stability profile, sensory characteristics, and any targeted therapeutic or cosmetic effects. The experimental protocols outlined in this guide provide a robust framework for conducting a direct, quantitative comparison to inform this critical decision-making process in product development. It is recommended that formulators conduct such comparative studies to determine the optimal emulsifier for their specific application.
References
Performance evaluation of lauryl oleate as a lubricant in pharmaceutical processing
Lauryl Oleate as a Pharmaceutical Lubricant: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of solid dosage forms, the selection of an appropriate lubricant is critical to ensure a smooth and efficient tableting process. Lubricants reduce the friction between the tablet and the die wall, preventing sticking and enabling consistent ejection. While magnesium stearate has long been the industry standard, its hydrophobic nature can sometimes negatively impact tablet disintegration and dissolution. This has led to a continued search for alternative lubricants with improved performance characteristics.
This guide provides a comparative evaluation of this compound as a potential lubricant in pharmaceutical processing. However, it is important to note that publicly available, quantitative experimental data on the performance of this compound specifically as a tablet lubricant is scarce. Therefore, this guide will also offer a comprehensive comparison of commonly used alternative lubricants: magnesium stearate, stearic acid, and sodium stearyl fumarate, for which extensive data exists. The experimental protocols provided are standardized and can be applied to evaluate the performance of any new lubricant, including this compound.
Comparative Performance of Pharmaceutical Lubricants
The following tables summarize the typical performance characteristics of common pharmaceutical lubricants. The data presented is a synthesis of findings from multiple studies and represents general performance trends. Actual results can vary depending on the specific formulation and processing conditions.
Table 1: Lubricant Efficiency and Impact on Tablet Hardness
| Lubricant | Typical Concentration (% w/w) | Ejection Force Reduction | Impact on Tablet Hardness |
| This compound | Data not available | Data not available | Data not available |
| Magnesium Stearate | 0.25 - 1.0 | Excellent | Can significantly decrease hardness, especially with longer blending times |
| Stearic Acid | 1.0 - 3.0 | Good | Less impact on hardness compared to magnesium stearate |
| Sodium Stearyl Fumarate | 0.5 - 2.0 | Excellent | Minimal impact on tablet hardness |
Table 2: Impact on Tablet Disintegration and Dissolution
| Lubricant | Hydrophilicity | Impact on Disintegration Time | Impact on Dissolution Rate |
| This compound | Hydrophobic | Expected to be similar to other hydrophobic lubricants (potential for delay) | Data not available |
| Magnesium Stearate | Hydrophobic | Can prolong disintegration time | Can slow down dissolution rate |
| Stearic Acid | Hydrophobic | Can prolong disintegration time | Can slow down dissolution rate |
| Sodium Stearyl Fumarate | Hydrophilic | Minimal impact | Generally does not impede dissolution; can be advantageous for rapid release formulations |
Potential of this compound as a Pharmaceutical Lubricant
This compound is an ester of lauryl alcohol and oleic acid. Its chemical structure as a long-chain fatty acid ester suggests it may possess lubricating properties similar to other lipid-based excipients. In cosmetics, it is used as an emollient and skin-conditioning agent. In pharmaceuticals, it has been explored as a solubilizing agent and an absorption enhancer.[1]
Given its hydrophobic nature, if used as a lubricant, it might exhibit performance characteristics similar to stearic acid or other fatty acid esters. It would be expected to provide good lubrication but could also potentially retard tablet disintegration and dissolution. To ascertain its true performance, experimental evaluation using the protocols outlined below is necessary.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of a pharmaceutical lubricant.
Lubricant Efficiency Evaluation (Ejection Force Measurement)
Objective: To quantify the effectiveness of a lubricant in reducing the friction between the tablet and the die wall during ejection.
Methodology:
-
Prepare a powder blend of the active pharmaceutical ingredient (API), excipients, and the lubricant at a specified concentration.
-
The blend is then compressed into tablets using a tablet press equipped with force-measurement instrumentation.
-
The force required to eject the tablet from the die is recorded as the ejection force.[2]
-
This is repeated for different lubricant concentrations and compared against a control (no lubricant) and other standard lubricants.
-
The data is typically presented as ejection force (in Newtons) versus compaction force.
Tablet Hardness (Breaking Force) Test
Objective: To measure the mechanical strength of the tablets and assess the impact of the lubricant on tablet integrity.
Methodology:
-
Tablets produced during the lubricant efficiency evaluation are used for this test.
-
A tablet hardness tester is used to apply a compressive load to the tablet until it fractures.[3][4]
-
The force at which the tablet breaks is recorded as the hardness or breaking force, typically in Newtons (N) or kiloponds (kp).[3]
-
The test is performed on a statistically significant number of tablets (e.g., 10-20) from each batch to determine the average hardness and variability.
-
Results are compared across different lubricants and concentrations to evaluate the lubricant's effect on tablet strength.
Tablet Friability Test
Objective: To assess the ability of the tablet to withstand abrasion and shock during handling, packaging, and transportation.
Methodology:
-
A sample of tablets (typically a specific weight or number of tablets) is accurately weighed.
-
The tablets are placed in a friability tester, which consists of a rotating drum with a baffle.
-
The drum is rotated for a set number of revolutions (e.g., 100 rotations at 25 rpm) as per USP <1216>.
-
After the tumbling, the tablets are removed, dedusted, and reweighed.
-
The percentage of weight loss is calculated. A weight loss of not more than 1% is generally considered acceptable for most tablets.
In Vitro Dissolution Test
Objective: To determine the rate at which the active pharmaceutical ingredient (API) is released from the tablet and dissolves in a specified medium.
Methodology:
-
The dissolution test is performed using a USP dissolution apparatus (e.g., Apparatus 2 - paddle method).
-
A single tablet is placed in a vessel containing a specified dissolution medium (e.g., simulated gastric fluid) maintained at a constant temperature (37°C ± 0.5°C).
-
The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for the concentration of the dissolved API, typically using UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile. These profiles are then compared for formulations with different lubricants.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Lubricant Performance Evaluation
Caption: Workflow for evaluating pharmaceutical lubricant performance.
Logical Relationship of Lubricant Performance Attributes
Caption: Interplay of lubricant properties and tablet performance.
References
The Sensory Experience of Lauryl Oleate in Creams: A Comparative Analysis
For researchers, scientists, and drug development professionals, the tactile and aesthetic properties of a topical formulation are paramount to user compliance and overall product success. This guide provides a comparative analysis of the sensory properties of lauryl oleate in cream formulations against common alternatives, supported by experimental data and detailed methodologies.
This compound, an ester of lauryl alcohol and oleic acid, is a popular emollient in cosmetic and pharmaceutical formulations, prized for its conditioning and moisturizing properties.[1][2] Its sensory profile—how it feels upon application and the residual perception on the skin—is a critical factor in its selection. This guide delves into the key sensory attributes of this compound and compares them with other widely used emollients.
The Science of Skin Feel: An Overview of Somatosensory Pathways
The perception of a cream on the skin is a complex neurological process mediated by the somatosensory system. This system is responsible for processing a variety of tactile sensations, including pressure, vibration, texture, and temperature. When a cream is applied, it stimulates various mechanoreceptors in the skin. These specialized nerve endings convert the physical stimuli into electrical signals.
These signals then travel through a three-neuron pathway:
-
First-order neurons: Have their cell bodies in the dorsal root ganglia and transmit the signal from the skin to the spinal cord or brainstem.
-
Second-order neurons: Decussate (cross over to the opposite side) and ascend to the thalamus, a key relay center for sensory information in the brain.
-
Third-order neurons: Project from the thalamus to the primary somatosensory cortex in the parietal lobe, where the sensation is consciously perceived and interpreted.
The specific characteristics of an emollient, such as its viscosity, spreadability, and absorption rate, will activate different combinations and firing patterns of these mechanoreceptors, resulting in a unique sensory profile.
Comparative Analysis of Sensory Properties
While direct, publicly available quantitative sensory data for this compound is limited, its properties can be inferred from studies on structurally similar emollients, such as decyl oleate, and from qualitative industry knowledge. For this analysis, we will compare this compound with three common emollient alternatives: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Coco-Caprylate.
The following tables summarize the expected sensory and physicochemical properties of these emollients. The sensory data for the alternatives is drawn from a seminal study by Parente et al. (2005), which evaluated a range of emollients using a trained sensory panel. It is important to note that the sensory perception of an emollient can be influenced by the overall formulation of the cream.[3]
Table 1: Comparative Sensory Profile of Emollients
| Sensory Attribute | This compound (Inferred) | Decyl Oleate | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Difficulty of Spreading | Low | 3.2 | 1.5 | Low to Medium |
| Greasiness/Oiliness | Low to Medium | 6.5 | 3.8 | Low to Medium |
| Absorbency (Residue) | Low | 6.8 | 4.5 | Low |
| Stickiness/Tackiness | Low | Not specified | Not specified | Low |
| Slipperiness | Medium to High | Not specified | Not specified | Medium |
| Softness | High | Not specified | Not specified | High |
Note: Sensory scores for Decyl Oleate and Isopropyl Myristate are adapted from Parente et al. (2005) on a scale of 0-10, where higher scores indicate a greater intensity of the attribute. Data for Caprylic/Capric Triglyceride is compiled from various industry sources.
Table 2: Physicochemical Properties of Emollients
| Property | This compound | Decyl Oleate | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Viscosity (mPa·s at 20°C) | ~20-30 | 24.8 | 5.2 | 25-33 |
| Surface Tension (mN/m) | Not available | 31.4 | 28.7 | ~30 |
| Spreadability (mm²/10 min) | High | 338 | 688 | Medium |
Note: Data for Decyl Oleate and Isopropyl Myristate are from Parente et al. (2005). Data for this compound and Caprylic/Capric Triglyceride are from various industry sources.
Experimental Protocols
To ensure objective and reproducible results in the sensory evaluation of emollients, standardized experimental protocols are crucial. The following methodologies are based on established practices in the cosmetics industry.
Quantitative Descriptive Analysis (QDA)
This is a widely used method to quantify the sensory attributes of a product.
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different textures.
-
Panelists undergo extensive training to familiarize themselves with the specific sensory attributes to be evaluated and the rating scale. This includes training on a standardized lexicon of terms to describe skin feel.
2. Product Evaluation:
-
A standardized amount of the cream (e.g., 0.1 mL) is applied to a designated area on the volar forearm.
-
Panelists evaluate various sensory attributes at different time points (e.g., during application, immediately after, and after a few minutes).
-
Attributes are rated on a labeled magnitude scale (e.g., 0 = none, 10 = very high).
3. Key Sensory Attributes Evaluated:
-
Difficulty of Spreading: The force required to spread the product over the skin.
-
Greasiness: The perception of an oily or fatty residue on the skin.
-
Absorbency (Residue): The amount of product remaining on the skin surface after a set time.
-
Stickiness/Tackiness: The adhesive feeling on the skin after application.
-
Slipperiness: The ease of movement of the fingers over the skin after application.
-
Softness: The perceived smoothness and suppleness of the skin after application.
4. Data Analysis:
-
The data from the panelists is collected and statistically analyzed (e.g., using ANOVA) to determine significant differences between the products.
Instrumental Analysis
Instrumental measurements provide objective data that can be correlated with sensory perceptions.
1. Viscosity Measurement:
-
A rotational viscometer or rheometer is used to measure the dynamic viscosity of the emollient at a controlled temperature (e.g., 25°C). Viscosity is a key factor influencing the initial feel and spreadability of an emollient.
2. Surface Tension Measurement:
-
A tensiometer is used to measure the surface tension of the emollient. Surface tension affects the wetting and spreading behavior of the emollient on the skin.
3. Spreadability Measurement:
-
A standardized volume of the emollient is applied to a substrate (e.g., synthetic skin or a glass plate).
-
The area of spreading is measured at specific time intervals (e.g., 1 minute and 10 minutes). Higher spreadability is often associated with a lighter, less greasy feel.
Mandatory Visualization
Caption: Workflow for Sensory Evaluation of Creams.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for Lauryl Oleate in Complex Matrices
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lauryl oleate in complex matrices such as creams, lotions, and biological samples is paramount for formulation development, stability testing, and quality control. This compound, a fatty acid ester, serves as an emollient and absorption enhancer in many pharmaceutical and cosmetic products.[1] This guide provides an objective comparison of validated analytical methods for its determination, supported by experimental data and detailed protocols.
The selection of an analytical method for this compound, which lacks a strong UV chromophore, is critical.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and effective techniques.[2][4]
Comparison of Analytical Techniques
The choice between HPLC and GC-based methods often depends on the sample matrix, the required sensitivity, and the volatility of the analyte. While GC-MS offers high sensitivity and specificity, HPLC methods are suitable for non-volatile compounds and can often be performed without derivatization.
| Parameter | HPLC with CAD/ELSD | GC-MS |
| Principle | Separation based on polarity, with mass-based detection. | Separation based on volatility and polarity, with mass-based detection and identification. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile analytes; derivatization may be needed for related impurities like free fatty acids. |
| Identification | Retention time-based; less definitive than MS. | Provides definitive structural information from mass spectra. |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
Below is a generalized workflow for the validation of an analytical method for this compound.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of similar fatty acid esters.
Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantification of this compound in complex matrices like creams and lotions without the need for derivatization.
Sample Preparation:
-
Accurately weigh an amount of the sample matrix equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 40 mL of ethanol and vortex for 2 minutes to dissolve the this compound and precipitate insoluble excipients.
-
Bring the flask to volume with ethanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo CAD).
-
Injection Volume: 10 µL.
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank matrix, a spiked matrix, and a standard solution to ensure no interference at the retention time of this compound.
-
Linearity: Determined by a calibration curve constructed from a series of standard solutions over a concentration range of 10-200 µg/mL.
-
Accuracy: Evaluated by the recovery of this compound spiked into the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies on spiked samples, with the relative standard deviation (RSD) calculated.
-
LOD & LOQ: Determined based on the signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and is ideal for the analysis of this compound in various matrices, including biological samples. This compound is sufficiently volatile for direct GC-MS analysis without derivatization.
Sample Preparation:
-
Accurately weigh a representative amount of the sample matrix into a glass centrifuge tube.
-
Add a known volume of a suitable solvent like hexane (e.g., 5 mL of hexane to 100 mg of sample).
-
Vortex the mixture vigorously for 2 minutes to extract the this compound.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.
Instrumental Parameters:
-
GC-MS System: Agilent 6890N GC with a 5973 Mass Selective Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Validation Parameters:
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of this compound in blank matrix samples and by the mass spectrum of the analyte.
-
Linearity: Established with a calibration curve over a suitable concentration range using an internal standard.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
LOD & LOQ: Estimated from the standard deviation of the response and the slope of the calibration curve.
The following diagram illustrates a typical sample preparation workflow for the analysis of this compound in a complex matrix.
Caption: Sample preparation workflow for this compound.
References
Safety Operating Guide
Proper Disposal of Lauryl Oleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Lauryl Oleate, a common ingredient in cosmetic and pharmaceutical formulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, proper disposal procedures should still be followed to minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. The disposal should be carried out in a well-ventilated area. In case of a spill, contain the material with an inert absorbent, such as sand or vermiculite, and place it into a designated waste container.[3][4] Avoid discharging this compound directly into sewers or waterways.[1]
Step-by-Step Disposal Protocol
-
Review Local Regulations: The primary step is to consult and adhere to all applicable federal, state, and local environmental regulations regarding non-hazardous waste disposal.
-
Containerization: Place waste this compound into a clearly labeled, sealed container. Ensure the container is compatible with the chemical.
-
Waste Characterization: Although not classified as hazardous, it is the responsibility of the waste generator to properly characterize all waste materials.
-
Disposal Route:
-
Landfill: For pure, uncontaminated this compound, disposal in a licensed industrial or commercial landfill is the recommended method. It is not typically recycled.
-
Incineration: Alternatively, the material can be sent to a licensed incinerator.
-
Waste Contractor: Engage a licensed waste disposal contractor to handle the collection and disposal of the chemical waste.
-
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Hazard Classification | Not classified as hazardous waste. | |
| Primary Disposal Method | Landfill or incineration. | |
| Recycling | Not usually recycled. | |
| Sewer Discharge | Avoid discharge into sewers. | |
| Spill Containment | Use inert absorbent material. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Lauryl Oleate
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount for maintaining a secure and compliant work environment. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Lauryl Oleate.
This compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
While this compound has a low toxicity profile, the use of appropriate PPE is a fundamental aspect of good laboratory practice.[3] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses or goggles | Recommended to protect against potential splashes or aerosols, although not deemed necessary for normal use.[1][4] |
| Hand Protection | Neoprene or nitrile rubber gloves | While not always necessary due to the product's properties, gloves are recommended to prevent skin contact, especially during prolonged handling. |
| Body Protection | Standard laboratory coat | Should be worn to protect clothing from potential splashes. |
| Respiratory Protection | Not generally required under normal handling conditions. | In situations where fumes may be generated from heating the product, ensure adequate ventilation. |
Operational Handling Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Ensure the work area is clean and well-ventilated.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling :
-
Avoid direct contact with skin and eyes.
-
Do not inhale any fumes that may be generated, particularly if the substance is heated.
-
Keep the container well-closed when not in use.
-
Wash hands thoroughly with soap and water after handling.
-
-
In Case of a Spill :
-
For small spills, wipe up the material with a cloth or inert absorbent material.
-
For larger spills, cover with sand or another inert absorbent material before collecting.
-
Transfer the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with water.
-
Be aware that spills may create a slipping hazard.
-
Disposal Plan
This compound is not classified as hazardous waste. However, proper disposal is crucial to prevent environmental contamination.
-
Waste Collection :
-
Collect unused this compound and any spill cleanup materials in a clearly labeled, sealed container.
-
-
Disposal Method :
-
The primary recommended method of disposal is landfill.
-
Do not dispose of this compound down the drain or into sewers.
-
-
Regulatory Compliance :
-
Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
